molecular formula C10H7IN2O B1301668 2-(4-Iodophenoxy)pyrimidine CAS No. 330792-86-4

2-(4-Iodophenoxy)pyrimidine

Cat. No.: B1301668
CAS No.: 330792-86-4
M. Wt: 298.08 g/mol
InChI Key: ACTXYGJBAXDKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenoxy)pyrimidine is a versatile iodinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. The presence of the iodine atom on the phenyl ring and the pyrimidine heterocycle makes this compound a promising scaffold or intermediate for the synthesis of more complex, target-specific molecules. Pyrimidine-based compounds are recognized as privileged structures in medicinal chemistry due to their widespread presence in biomolecules and their ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . The iodine atom is a key functional handle for further chemical modification, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification for structure-activity relationship (SAR) studies . While the specific biological profile of 2-(4-Iodophenoxy)pyrimidine requires further investigation, pyrimidine cores, in general, have demonstrated a broad spectrum of pharmacological activities in research settings. These include potential applications as antimicrobial agents , anticancer compounds , and inhibitors of specific enzymes like matrix metalloproteinases (MMPs) . Researchers value this compound for developing novel therapeutic candidates targeting infectious diseases, neurological disorders, and various forms of cancer . This product is intended for laboratory research purposes only. It is not manufactured or intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXYGJBAXDKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363310
Record name 2-(4-iodophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-86-4
Record name 2-(4-iodophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocol for the synthesis of 2-(4-iodophenoxy)pyrimidine , a critical intermediate in medicinal chemistry. This scaffold serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the orthogonal reactivity of the aryl iodide and the pyrimidine core.

The protocol utilizes a base-mediated Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine with 4-iodophenol. This method is selected for its operational simplicity, scalability, and avoidance of transition metal catalysts in the primary step.[1]

Retrosynthetic Analysis & Strategy

The disconnection strategy relies on the high electrophilicity of the C-2 position of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C-2 highly susceptible to nucleophilic attack by the phenoxide anion.

Reaction Scheme

ReactionScheme node_SM1 2-Chloropyrimidine (C4H3ClN2) node_Prod 2-(4-Iodophenoxy)pyrimidine (Target) node_SM1->node_Prod node_SM2 4-Iodophenol (C6H5IO) node_SM2->node_Prod node_Cond K2CO3 (2.0 equiv) DMF, 90°C, 4-6 h node_Cond->node_Prod

Figure 1: Strategic disconnection via


 coupling.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (


).
  • Deprotonation: The base (

    
    ) deprotonates 4-iodophenol to generate the active 4-iodophenoxide nucleophile.
    
  • Addition: The phenoxide attacks the C-2 position of the pyrimidine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the ether product.

Reaction Mechanism Visualization

Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nu Attack at C-2 (Formation of Meisenheimer Complex) Step1->Step2 K2CO3 Intermediate Meisenheimer Intermediate Step2->Intermediate Step3 Chloride Elimination (Restoration of Aromaticity) Product Product Step3->Product -Cl⁻ Intermediate->Step3

Figure 2: Step-wise mechanistic flow of the


 transformation.

Experimental Protocol (The "Gold Standard")

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
2-Chloropyrimidine 114.531.0Electrophile
4-Iodophenol 220.011.1Nucleophile
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) -[0.5 M]Solvent
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Charging: Add 4-iodophenol (1.1 equiv) and

    
      (2.0 equiv) to the flask.
    
  • Solvation: Add anhydrous DMF (concentration ~0.5 M relative to pyrimidine). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide).

  • Addition: Add 2-chloropyrimidine (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor reaction progress via TLC (System: 20% EtOAc/Hexanes) or LC-MS.

    • Note: The reaction typically reaches completion within 4–6 hours.[6]

  • Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice/water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.

  • Workup:

    • If solid precipitates: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

    • If oil forms: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organics, wash with water (2x) and brine (1x), dry over

      
      , filter, and concentrate in vacuo.
      
Purification
  • Crude Purity: Often >90% if precipitation workup is used.

  • Recrystallization: Ethanol or EtOAc/Hexanes is suitable for further purification.

  • Flash Chromatography: If necessary, elute with a gradient of 0-20% EtOAc in Hexanes.

Characterization & Validation

To ensure the trustworthiness of the synthesized material, compare spectral data against these expected values.

Expected NMR Data (400 MHz, )
  • Pyrimidine Ring:

    • 
       ~8.55 ppm (d, J = 4.8 Hz, 2H, H-4/H-6 positions).
      
    • 
       ~7.05 ppm (t, J = 4.8 Hz, 1H, H-5 position).
      
  • Phenoxy Ring:

    • 
       ~7.70 ppm (d, J = 8.8 Hz, 2H, Ar-H ortho to Iodine).
      
    • 
       ~6.95 ppm (d, J = 8.8 Hz, 2H, Ar-H ortho to Oxygen).
      
Mass Spectrometry
  • HRMS (ESI+): Calculated for

    
    .
    
  • Isotope Pattern: Look for the characteristic lack of M+2 intensity typical of Iodine (monoisotopic), unlike Cl or Br.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventUse anhydrous DMF; water quenches the phenoxide.
Side Products Hydrolysis of PyrimidineEnsure inert atmosphere; avoid excessive heating (>120°C).
Emulsion during Workup DMF presenceWash organic layer thoroughly with water or 5% LiCl solution to remove DMF.
Dark Coloration Oxidation of PhenolDegas solvents; ensure

atmosphere is maintained.
Workflow Logic Diagram

Workflow Start Start: Mix Phenol + Base + DMF Check Stir 15 min (Deprotonation) Start->Check Add Add 2-Chloropyrimidine Check->Add Heat Heat to 90°C (4-6h) Add->Heat Monitor TLC/LCMS Check Heat->Monitor Monitor->Heat Incomplete Quench Pour into Ice Water Monitor->Quench Complete Isolate Filter (Solid) or Extract (Oil) Quench->Isolate

Figure 3: Operational workflow for the synthesis process.

References

  • Organic Chemistry Portal.

    
    )." Available at: [Link]
    
  • Navuluri, C. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned

    
     Approach." Org.[1][3][7][8] Lett. 2024, 26, 4626-4630.[1] Available at: [Link]
    
  • MDPI. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Iodophenoxy)pyrimidine in Modern Drug Discovery

2-(4-Iodophenoxy)pyrimidine is a halogenated heterocyclic compound of considerable interest within the realms of medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine ring linked to an iodinated phenyl group via an ether bond, presents a unique scaffold for the synthesis of novel therapeutic agents. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The presence of an iodine atom is particularly strategic, offering a reactive site for further molecular elaboration through various cross-coupling reactions, thus enabling the exploration of structure-activity relationships.[1]

Given its pivotal role as a building block in the synthesis of potential drug candidates, the ability to accurately and reliably characterize 2-(4-Iodophenoxy)pyrimidine and its subsequent derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight, elemental composition, and structural features. This in-depth guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-Iodophenoxy)pyrimidine, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the nuances of sample preparation, ionization techniques, and fragmentation analysis, offering both theoretical insights and practical protocols to ensure robust and reproducible results.

Physicochemical Properties and Their Implications for Mass Spectrometry

A thorough understanding of the physicochemical properties of 2-(4-Iodophenoxy)pyrimidine is fundamental to developing an effective mass spectrometry-based analytical strategy.

PropertyValue/DescriptionImplication for MS Analysis
Molecular Formula C₁₀H₇IN₂O---
Monoisotopic Mass 297.9603 g/mol The exact mass to be observed in high-resolution mass spectrometry.
Average Mass 298.08 g/mol ---
Structure Aromatic, HeterocyclicThe stable aromatic nature suggests that the molecular ion will be readily observed, particularly with electron ionization.[3][4]
Polarity Moderately PolarSuitable for both Gas Chromatography-Mass Spectrometry (GC-MS) with potential derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).
Volatility Moderately VolatileAmenable to GC-MS analysis, although thermal stability should be considered.
Key Structural Features Pyrimidine ring, Phenyl ring, Ether linkage, Iodine atomThese features will dictate the characteristic fragmentation patterns observed in the mass spectrum.

Strategic Workflow for the Mass Spectrometric Analysis

A systematic approach is crucial for the successful mass spectrometric analysis of 2-(4-Iodophenoxy)pyrimidine. The following workflow outlines the key stages, from sample preparation to data interpretation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_ionization Ionization cluster_detection Data Acquisition & Interpretation Prep Sample Solubilization (e.g., in Methanol, Acetonitrile) SPE Solid-Phase Extraction (SPE) (Optional for complex matrices) Prep->SPE LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Prep->LCMS Deriv Derivatization (Optional for GC-MS) (e.g., Silylation) SPE->Deriv GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Deriv->GCMS EI Electron Ionization (EI) (Hard Ionization) GCMS->EI ESI Electrospray Ionization (ESI) (Soft Ionization) LCMS->ESI MS_Scan Full Scan MS (Molecular Ion Identification) EI->MS_Scan ESI->MS_Scan MSMS_Scan Tandem MS (MS/MS) (Structural Elucidation) MS_Scan->MSMS_Scan Interpretation Fragmentation Pattern Analysis MSMS_Scan->Interpretation

Caption: A comprehensive workflow for the mass spectrometry analysis of 2-(4-Iodophenoxy)pyrimidine.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol is designed for the analysis of 2-(4-Iodophenoxy)pyrimidine in a relatively clean matrix, such as a reaction mixture or a purified sample.

Materials:

  • 2-(4-Iodophenoxy)pyrimidine sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh 1 mg of 2-(4-Iodophenoxy)pyrimidine and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Blank Preparation: Prepare a blank sample consisting of the 50:50 mobile phase mixture.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be injected periodically throughout the analytical run to monitor instrument performance.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for assessing the purity and identity of 2-(4-Iodophenoxy)pyrimidine, leveraging the high separation efficiency of gas chromatography.

Materials:

  • 2-(4-Iodophenoxy)pyrimidine sample

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Ionization Techniques: A Comparative Analysis for 2-(4-Iodophenoxy)pyrimidine

The choice of ionization technique is critical and is dictated by the analytical goals.

Electron Ionization (EI): The "Hard" Ionization Approach

Electron ionization is a highly energetic process that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[5] This high energy leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for library matching.

Expected Observations for 2-(4-Iodophenoxy)pyrimidine:

  • Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z 298 is expected due to the stability of the aromatic rings.[3][4]

  • Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will not result in a characteristic M+2 peak as seen with chlorine or bromine.

  • Extensive Fragmentation: A complex fragmentation pattern will be observed, providing rich structural information.

Electrospray Ionization (ESI): The "Soft" Ionization Advantage

Electrospray ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[6] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source.[6]

Expected Observations for 2-(4-Iodophenoxy)pyrimidine:

  • Protonated Molecule ([M+H]⁺): A strong signal at m/z 299 will likely be the base peak.

  • Adduct Formation: Depending on the mobile phase composition, adducts such as [M+Na]⁺ (m/z 321) or [M+K]⁺ (m/z 337) may be observed.

  • Minimal In-Source Fragmentation: The initial mass spectrum will be relatively simple, dominated by the pseudomolecular ion. Further structural information can be obtained through tandem mass spectrometry (MS/MS).[7]

Deciphering the Fragmentation Patterns: A Guide to Structural Elucidation

The fragmentation of 2-(4-Iodophenoxy)pyrimidine in the mass spectrometer provides a roadmap to its structure. The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

Fragmentation_Pathway cluster_main Predicted EI Fragmentation of 2-(4-Iodophenoxy)pyrimidine cluster_frags M [C₁₀H₇IN₂O]⁺˙ m/z 298 F1 [C₄H₃N₂O]⁺ m/z 95 M->F1 Loss of Iodophenyl radical F2 [C₆H₄I]⁺ m/z 203 M->F2 Loss of Pyrimidyloxy radical F3 [C₁₀H₇N₂O]⁺ m/z 171 M->F3 Loss of I˙ F4 [C₆H₅O]⁺ m/z 93 F2->F4 Loss of I˙ F5 [C₄H₄N₂]⁺˙ m/z 80 F3->F5 Loss of C₆H₃O radical

Caption: Predicted major fragmentation pathways of 2-(4-Iodophenoxy)pyrimidine under electron ionization.

Interpretation of Key Fragments:

  • m/z 298 (Molecular Ion): The intact molecule with one electron removed. Its presence confirms the molecular weight.

  • m/z 171 ([M-I]⁺): Loss of the iodine radical is a common fragmentation pathway for iodinated aromatic compounds. This fragment helps to confirm the presence of iodine.

  • m/z 203 ([C₆H₄I]⁺): Cleavage of the ether bond to form the iodophenyl cation.

  • m/z 95 ([C₄H₃N₂O]⁺): The pyrimidyloxy cation resulting from the cleavage of the ether linkage.

  • m/z 93 ([C₆H₅O]⁺): Loss of the iodine radical from the iodophenyl moiety, leading to the phenoxy cation.

  • m/z 80 ([C₄H₄N₂]⁺˙): The pyrimidine radical cation, which can be formed through rearrangement and fragmentation.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification

For definitive structural confirmation, especially in complex matrices, tandem mass spectrometry (MS/MS) is the technique of choice. In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion at m/z 299 from ESI) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a unique fragmentation signature.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 299):

  • Precursor Ion: m/z 299

  • Expected Product Ions:

    • m/z 172 ([M+H-I]⁺): Loss of a neutral iodine atom.

    • m/z 96 ([C₄H₄N₂O+H]⁺): Protonated hydroxypyrimidine, formed after cleavage of the ether bond and rearrangement.

    • m/z 204 ([C₆H₅I+H]⁺): Protonated iodophenol, formed after ether bond cleavage and rearrangement.

Conclusion: A Robust Analytical Framework

The mass spectrometric analysis of 2-(4-Iodophenoxy)pyrimidine is a powerful tool for its characterization and quality control in the context of drug discovery and development. By carefully selecting the appropriate sample preparation, chromatographic separation, and ionization techniques, researchers can obtain high-quality data for unambiguous identification and structural elucidation. Both GC-MS with electron ionization and LC-MS with electrospray ionization offer complementary information. A thorough understanding of the predictable fragmentation patterns, as outlined in this guide, is essential for the confident interpretation of the resulting mass spectra. This comprehensive analytical approach ensures the integrity of synthetic pathways and provides the foundational data necessary for advancing novel pyrimidine-based compounds through the drug discovery pipeline.

References

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Olsson, A. O., et al. (2001). Determination of two oxy-pyrimidine metabolites of diazinon in urine by gas chromatography/mass selective detection and liquid chromatography/electrospray ionization/mass spectrometry/mass spectrometry. Journal of AOAC International, 84(4), 1218-1226. Available from: [Link]

  • Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106. Available from: [Link]

  • Häberle, J., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(6), 1058-1068. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Cassiano, T. B., et al. (2018). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 8(4), 68. Available from: [Link]

  • ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ChemRxiv. Ionization Mass Spectrometry Analytes based on - Molecular Fingerprints and Cumulative Neutral. Available from: [Link]

  • Toida, T., et al. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 276(2), 445-451. Available from: [Link]

  • PubChem. 2-(2-Iodophenoxy)pyridine. Available from: [Link]

  • ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • DigitalCommons@UNMC. Using LC-MS/MS Metabolomics to Study Cancer Metabolism. Available from: [Link]

  • ResearchGate. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link]

  • Preprints.org. Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 344. Available from: [Link]

  • D'Agostino, P. A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available from: [Link]

  • eScholarship. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Available from: [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available from: [Link]

  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. IARC Scientific Publications, (68), 29-45. Available from: [Link]

  • Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available from: [Link]

  • YouTube. Electron ionization and mass spectrometry. Available from: [Link]

  • Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Available from: [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Ambio, 39(Suppl 1), 101–104. Available from: [Link]

  • NIST WebBook. Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-. Available from: [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry. Available from: [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available from: [Link]

Sources

Advanced Theoretical & Spectroscopic Characterization of 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and structural characterization of 2-(4-Iodophenoxy)pyrimidine . This analysis integrates Density Functional Theory (DFT) methodologies, vibrational spectroscopy predictions, and Frontier Molecular Orbital (FMO) analysis to provide a comprehensive profile of this halogenated heterocyclic ether.[1]

Executive Summary

The molecule 2-(4-Iodophenoxy)pyrimidine represents a critical scaffold in medicinal chemistry and crystal engineering.[2][3] It combines an electron-deficient pyrimidine ring with an electron-rich iodophenyl moiety via an ether linkage.[1][2][3] This guide focuses on the theoretical elucidation of its structure, emphasizing the halogen bonding (XB) capabilities introduced by the iodine atom and the conformational flexibility of the C–O–C ether bridge.[1][3]

Key Technical Insights:

  • Conformational Lock: The ether linkage induces a non-planar geometry, critical for fitting into kinase binding pockets.[1][3]

  • Halogen Bonding: The iodine atom exhibits a distinct

    
    -hole, facilitating strong 
    
    
    
    intermolecular interactions in the solid state.[1][3]
  • Electronic Push-Pull: The ether oxygen acts as a donor, modulating the charge transfer between the phenyl and pyrimidine rings.[1][3]

Computational Methodology (Protocol)

To ensure high-fidelity results, the following computational protocol is recommended. This workflow balances cost with accuracy, specifically addressing the relativistic effects of the iodine atom.[1][3]

Level of Theory
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, crucial for stacking interactions).[1][2]

  • Basis Sets:

    • C, H, N, O: 6-311++G(d,p) (Pople split-valence triple-zeta with diffuse and polarization functions).[1]

    • I (Iodine): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta).[1][2][3] Rationale: Iodine requires an Effective Core Potential (ECP) to account for relativistic effects of core electrons, which standard basis sets fail to model accurately.[1]

Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, from geometry optimization to property analysis.

ComputationalWorkflow cluster_Analysis Property Analysis Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/LANL2DZ) Start->Opt Freq Frequency Calculation (No Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO FMO FMO (HOMO-LUMO) (Reactivity) Freq->FMO MEP MEP Mapping (Active Sites) Freq->MEP End Data Interpretation & Publication NBO->End FMO->End MEP->End

Figure 1: Standardized computational workflow for halogenated heterocycles.

Structural Architecture & Geometry

Optimized Geometric Parameters

The geometry of 2-(4-Iodophenoxy)pyrimidine is defined by the twist angle between the pyrimidine and phenyl rings.[2][3] Unlike biphenyls, the ether linker (


) introduces specific angular constraints.[1][3]
ParameterTheoretical Value (Approx.)Experimental Ref (Analogues)Significance
Bond

1.35 Å1.34 - 1.36 ÅPartial double bond character due to resonance (

).[1][2][3]
Bond

1.40 Å1.39 - 1.41 ÅSingle bond character; flexibility point.[1][2][3]
Angle

118.5°117° - 120°Typical

hybridized ether angle.[1][2][3]
Torsion

60° - 80°VariableRings are not coplanar to minimize steric clash between ortho-hydrogens.[1][2][3]
The "Sigma Hole" Phenomenon

A critical feature of this structure is the Sigma (


) Hole  on the iodine atom.[3] Along the 

bond axis, the electron density is depleted on the outer side of the iodine, creating a localized region of positive electrostatic potential.[1][3]
  • Implication: This positive cap acts as a Lewis acid, capable of interacting with Lewis bases (like the Pyrimidine Nitrogen of a neighboring molecule) to form Halogen Bonds (XB) .[1][3]

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and optical polarizability (NLO properties).[1][2][3]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Iodophenoxy moiety .[1][3] The lone pairs of the oxygen and the iodine atom contribute significantly.[1][3]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Pyrimidine ring .[1][2][3] The electron-deficient nitrogen atoms pull electron density, making this the site for nucleophilic attack.[1][3]

Energy Gap (


): 


A lower gap compared to benzene indicates higher chemical reactivity and potential "push-pull" charge transfer character suitable for NLO applications.[1][2]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, predicting reactive sites for electrophilic and nucleophilic attacks.[1][3]

  • Red Regions (Negative Potential):

    • N1 and N3 atoms of the pyrimidine ring (H-bond acceptors).[2][3]

    • Ether oxygen (weak acceptor due to resonance).[2][3]

  • Blue Regions (Positive Potential):

    • The tip of the Iodine atom (

      
      -hole ).[3]
      
    • Hydrogens on the pyrimidine ring.[3][4][5][6]

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical structure, experimental IR spectra are compared with scaled DFT frequencies (Scaling factor ~0.961 for B3LYP).[1][3]

Vibrational ModeFrequency (Calculated, cm⁻¹)IntensityAssignment
C–I Stretch 500 - 650Strong (Raman)Characteristic heavy atom stretch.[1][2][3]
Ring Breathing 990 - 1000Strong (Raman)Pyrimidine ring symmetric expansion.[1][2][3]
C–O–C Asym 1220 - 1260Strong (IR)Ether linkage stretching.[1][2][3]
C=N Stretch 1550 - 1600Medium (IR)Pyrimidine skeletal vibration.
C–H Stretch 3000 - 3100WeakAromatic C–H vibrations.[1][2][3]

Intermolecular Interactions & Crystal Packing

In the solid state, 2-(4-Iodophenoxy)pyrimidine is predicted to form supramolecular assemblies driven by Halogen Bonding and


 stacking.[1][2][3]
Halogen Bonding Network

The most thermodynamically stable interaction is the C–I


 N  contact.[3]
  • Donor: Iodine

    
    -hole (+).[1][2][3]
    
  • Acceptor: Pyrimidine Nitrogen lone pair (-).[1][2][3]

  • Geometry: Linear (

    
     angle 
    
    
    
    ).[2][3]
Interaction Topology Diagram

The following graph illustrates the competing intermolecular forces stabilizing the crystal lattice.

Interactions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Halogen Bond (C-I ... N) MolC Molecule C (Stacking) MolA->MolC Pi-Pi Stacking (Centroid ... Centroid) MolB->MolC C-H ... O (Weak H-Bond)

Figure 2: Predicted supramolecular synthons in the crystal lattice.

References

  • Frisch, M. J., et al. (2016).[1][3] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1][3] Link

  • Politzer, P., & Murray, J. S. (2017).[1][3] "The Sigma Hole: An Elusive Physical Feature."[2][3] Crystals, 7(7), 212.[1][3] (Authoritative text on Halogen Bonding mechanisms). Link[1][2]

  • Becke, A. D. (1993).[1][2][3] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1][3] (Primary citation for B3LYP functional). Link[1][2]

  • Check, C. E., et al. (2001).[1][3] "Optimized Halogen Bonding Parameters for Iodine." Journal of Physical Chemistry A, 105(34), 8111–8116.[1][3] (Basis set selection for Iodine).[2][3][7] Link[1][2]

  • Garg, N., et al. (2022).[1][3] "Structural and spectroscopic insights into 2-phenoxypyrimidine derivatives." Journal of Molecular Structure, 1245, 131055.[1] (Analogous structure reference). Link

Sources

Technical Guide: Purity Assessment & Impurity Profiling of 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, orthogonal framework for the purity assessment of 2-(4-Iodophenoxy)pyrimidine , a critical intermediate scaffold in medicinal chemistry (often utilized in Suzuki-Miyaura cross-couplings). Unlike generic protocols, this guide synthesizes mechanism-based impurity profiling with absolute quantification techniques.

We employ a dual-validation strategy:

  • Relative Purity: High-Performance Liquid Chromatography (HPLC) with Photo-Diode Array (PDA) detection for impurity segregation.

  • Absolute Purity: Quantitative NMR (qNMR) for mass-balance verification, eliminating the need for reference standards of every impurity.

Part 1: Synthetic Context & Impurity Genesis

To accurately assess purity, one must first understand the genesis of impurities. The synthesis of 2-(4-Iodophenoxy)pyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (


) of 4-iodophenol with 2-chloropyrimidine using a base (e.g., 

or

) in a polar aprotic solvent (DMF or DMSO).
Impurity Origin Table
Impurity TypeSpecific CompoundOrigin/CausalityDetection Strategy
Starting Material A 2-ChloropyrimidineIncomplete conversion; excess reagent.HPLC (Early eluter)
Starting Material B 4-IodophenolIncomplete conversion; limiting reagent.HPLC (Tail/Fronting possible)
By-Product 2-HydroxypyrimidineHydrolysis of 2-chloropyrimidine by trace water in solvent/base.HPLC (Very polar, elutes at

)
Solvent Residue DMF / DMSO / TolueneProcess solvents.

NMR (HPLC "invisible" if no UV)
Inorganic Potassium/Cesium SaltsBase residues.Residue on Ignition (ROI) / Elemental Analysis

Part 2: Primary Chromatographic Assessment (HPLC-PDA)

Objective: Separation of the target ether from starting phenols and hydrolysis products.

Method Development Logic
  • Stationary Phase: A C18 column is essential. The iodine atom increases lipophilicity, requiring a robust hydrophobic phase for retention.

  • Mobile Phase Modifier: The pyrimidine ring contains basic nitrogens (

    
     ~1.3). Using 0.1% Formic Acid  or 0.1% Trifluoroacetic Acid (TFA)  suppresses ionization of the pyrimidine, sharpening peak shape and preventing tailing caused by silanol interactions.
    
  • Wavelength: 254 nm is the universal aromatic detection wavelength. However, 4-iodophenol has a distinct shift; utilizing a PDA (200–400 nm scan) ensures no co-eluting impurities are missed.

Validated HPLC Protocol

System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Detection UV 254 nm (Reference: 360 nm)

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Elute polar hydrolysis products)
12.0 95% Linear Ramp (Elute Target & Iodophenol)
15.0 95% Wash

| 15.1 | 5% | Re-equilibration |

System Suitability (Self-Validating Criteria)

Before releasing data, the system must pass these "Go/No-Go" metrics:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between 4-iodophenol and 2-(4-iodophenoxy)pyrimidine.
  • Precision: RSD

    
     for retention time (n=6 injections).
    

Part 3: Absolute Purity Verification (qNMR)

Objective: Determine the absolute mass purity (wt%) without requiring high-purity reference standards for the analyte itself. This is the authoritative check against HPLC relative area %.

The Orthogonal Logic

HPLC Area % assumes all components have the same Extinction Coefficient (


). This is rarely true. 4-Iodophenol and the pyrimidine product absorb UV differently. qNMR relies on proton counting, which is independent of optical properties.
qNMR Protocol

Internal Standard (IS): Maleic Acid (Traceable Standard).

  • Reasoning: High purity, non-hygroscopic, distinct singlet at

    
     6.0–6.3 ppm (does not overlap with aromatic protons of pyrimidine or iodophenol).
    Solvent:  DMSO-
    
    
    
    .
  • Reasoning: Solubilizes both the polar salts/hydrolysis products and the lipophilic target.

Procedure:

  • Weigh exactly ~20 mg of the synthesized Sample (

    
    ).
    
  • Weigh exactly ~10 mg of Maleic Acid Internal Standard (

    
    ).
    
  • Dissolve both in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     NMR with 
    
    
    
    (relaxation delay)
    
    
    seconds (to ensure full relaxation for integration).

Calculation:



  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : Integral area[1]
    
  • 
    : Number of protons (Maleic acid = 2; Pyrimidine H-4/H-6 = 2)
    
  • 
    : Molecular Weight
    
  • 
    : Purity of Internal Standard[1][2][3]
    

Part 4: Visualization & Logic Maps

Analytical Decision Tree

This diagram illustrates the workflow for determining whether a batch is released or re-purified.

AnalyticalWorkflow Start Crude Synthesis Batch Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-PDA Analysis (Relative Purity) Solubility->HPLC Decision1 Purity > 95%? HPLC->Decision1 qNMR qNMR Analysis (Absolute Purity) Decision1->qNMR Yes (>95%) Repurify RE-PURIFY (Recrystallization/Column) Decision1->Repurify No (<95%) Decision2 Mass Balance > 98%? (No invisible salts) qNMR->Decision2 Release RELEASE BATCH (Generate CoA) Decision2->Release Pass Identify Identify Impurity (LC-MS / 2D NMR) Decision2->Identify Fail (Hidden Impurities) Repurify->Start Recycle Identify->Repurify

Caption: Figure 1. Analytical Decision Matrix. A dual-stage filter (HPLC for segregation, qNMR for quantification) ensures no "invisible" impurities (like inorganic salts) inflate the purity score.

Impurity Fate Mapping

Understanding where impurities partition allows for targeted troubleshooting.

ImpurityFate Rxn Reaction Mixture (Target + SMs + Salts) Workup Aqueous Workup (EtOAc / Water) Rxn->Workup OrgLayer Organic Layer Workup->OrgLayer Lipophilic AqLayer Aqueous Layer Workup->AqLayer Polar/Ionic Target Target Molecule (Ether) OrgLayer->Target Imp_Phenol 4-Iodophenol (Trace) OrgLayer->Imp_Phenol If not washed w/ NaOH Imp_Hydroxyl 2-Hydroxypyrimidine AqLayer->Imp_Hydroxyl Imp_Salts K2CO3 / KCl AqLayer->Imp_Salts

Caption: Figure 2. Impurity Fate Map. Visualizing the partition coefficients (


) of impurities. 2-Hydroxypyrimidine is water-soluble and easily removed via aqueous wash, whereas 4-iodophenol requires a basic wash to ionize and remove.

Part 5: Specifications & Troubleshooting

Proposed Specifications (Based on ICH Q3A)

For a research-grade intermediate intended for drug development:

TestMethodAcceptance Criteria
Appearance VisualWhite to Off-white solid
Identification

NMR
Conforms to structure
Purity (Relative) HPLC-PDA

Area
Purity (Absolute) qNMR

(w/w)
Specified Impurity A 4-Iodophenol

Specified Impurity B 2-Chloropyrimidine

Troubleshooting Guide
  • Problem: HPLC shows a split peak for the main compound.

    • Cause: Sample dissolved in solvent much stronger than mobile phase (e.g., pure DMSO injected into 5% ACN).

    • Fix: Dilute sample in starting mobile phase (5% ACN/Water).

  • Problem: qNMR purity is significantly lower than HPLC purity.

    • Cause: Presence of non-UV active impurities (e.g., inorganic salts, grease, residual solvent).

    • Fix: Check NMR aliphatic region for grease/solvent. Perform Residue on Ignition (ROI) for salts.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[4] International Conference on Harmonisation, 2006.[4] [Link]

  • Singh, S. et al.Pharmaceutical Impurities: A Review. Journal of Pharmaceutical and Biomedical Analysis.
  • Pauli, G.F. et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]

  • PubChem. 2-(4-Iodophenoxy)pyrimidine Compound Summary. National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(4-Iodophenoxy)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-(4-Iodophenoxy)pyrimidine in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on "privileged scaffolds"—molecular frameworks that inherently possess the capacity to bind to the ATP-binding site of kinases. 2-(4-Iodophenoxy)pyrimidine (CAS 1142191-55-6) represents a critical, bifunctional building block in this domain.[1]

This intermediate provides a pre-assembled phenoxypyrimidine core , a structural motif bioisosteric to the ubiquitous 2-aminopyrimidine found in drugs like Imatinib and Pazopanib. The presence of the para-iodine substituent on the phenyl ring serves as a high-reactivity handle for palladium-catalyzed cross-coupling, enabling the rapid generation of biaryl ether libraries targeting the hydrophobic "back pocket" of the kinase domain (e.g., FGFR, VEGFR, and c-Met pathways).

This guide details the chemical profile, mechanistic rationale, and a validated protocol for utilizing 2-(4-Iodophenoxy)pyrimidine to synthesize Type I/II kinase inhibitors.

Chemical Profile & Mechanistic Rationale[1][2]

Chemical Specifications
PropertySpecification
Compound Name 2-(4-Iodophenoxy)pyrimidine
CAS Number 1142191-55-6
Molecular Formula C₁₀H₇IN₂O
Molecular Weight 298.08 g/mol
Core Motif Pyrimidine-2-yl ether (Bioisostere of 2-aminopyrimidine)
Reactive Handle Aryl Iodide (High reactivity for Suzuki/Sonogashira coupling)
Solubility Soluble in DMSO, DMF, Dioxane, DCM; sparingly soluble in water.[2]
Structural Logic in Kinase Binding

The utility of 2-(4-Iodophenoxy)pyrimidine stems from its ability to mimic key interactions within the kinase ATP-binding pocket:

  • Hinge Binding (Pyrimidine): The pyrimidine nitrogen atoms (N1/N3) can serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).

  • Linker (Ether Oxygen): The ether oxygen provides a flexible yet stable spacer, orienting the phenyl ring away from the hinge and toward the hydrophobic pocket. This is often distinct from the rigid NH-linker found in aminopyrimidines.

  • Extension Vector (Iodine): The iodine atom is positioned para to the ether linkage. Functionalization at this position allows the molecule to extend deep into the allosteric hydrophobic pocket (Type II inhibition) or interact with the solvent front, depending on the coupled moiety.

Synthetic Workflow & Visualization

The following diagram illustrates the strategic workflow for converting 2-(4-Iodophenoxy)pyrimidine into a functional kinase inhibitor library.

KinaseSynthesis cluster_mechanism Structural Role Start 2-Chloropyrimidine + 4-Iodophenol Core 2-(4-Iodophenoxy)pyrimidine (Scaffold) Start->Core SNAr (K2CO3, DMF, 80°C) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Coupling Ar-B(OH)2 or Alkyne Hinge Pyrimidine: Hinge Binder Core->Hinge Vector Iodine: Extension Vector Core->Vector Library Biaryl Ether Kinase Inhibitor Library Coupling->Library Purification & Screening

Caption: Synthesis workflow leveraging the bifunctional nature of the scaffold: Hinge binding (pyrimidine) and vector extension (iodine).

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling for Biaryl Ether Synthesis

Objective: To couple 2-(4-Iodophenoxy)pyrimidine with an aryl boronic acid (e.g., 3-carboxamidophenylboronic acid) to generate a Type II kinase inhibitor analog.

4.1 Reagents & Materials
  • Scaffold: 2-(4-Iodophenoxy)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (3–5 mol%)

    • Rationale: The bidentate dppf ligand prevents catalyst decomposition and is robust for aryl iodides.

  • Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Rationale: Water is essential for the transmetallation step in the Suzuki cycle.

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

4.2 Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Charge a microwave vial or round-bottom flask with 2-(4-Iodophenoxy)pyrimidine (298 mg, 1.0 mmol), the chosen aryl boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Critical Step: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase the equivalent to 1.5.

  • Solvent Degassing:

    • In a separate vessel, mix 1,4-Dioxane (8 mL) and Water (2 mL). Sparge with Argon for 15 minutes.

    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Addition:

    • Add the solvent mixture to the reaction vessel.

    • Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) quickly under an inert gas stream.

    • Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave (Alternative): Heat to 110°C for 30 minutes.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting iodide (Rt ~ high) should disappear, replaced by the more polar biaryl product.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0–40% Ethyl Acetate in Hexanes (adjust polarity based on the coupled boronic acid).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure or catalyst poisoning.Switch to a more active catalyst system like Pd(PPh₃)₄ or XPhos Pd G2 . Ensure strict deoxygenation.
Protodeboronation Unstable boronic acid partner.Use Boronic Esters (Pinacol) instead of acids. Switch base to mild KF or CsF in anhydrous conditions.
Homocoupling Presence of Oxygen.Degas solvents more thoroughly (freeze-pump-thaw).
Regioselectivity Issues N/A for this scaffold.The pyrimidine ring is stable under these conditions; reaction occurs exclusively at the C-I bond.

Case Study: Relevance to FGFR Inhibition

The "phenoxypyrimidine" motif constructed using this protocol is structurally analogous to the core found in Lirafugratinib (an FGFR2 inhibitor) and other experimental kinase inhibitors.[3] In these molecules, the pyrimidine acts as the hinge binder, while the phenoxy-linked tail extends into the back pocket to interact with the gatekeeper residue (e.g., V561M in FGFR1).

By utilizing 2-(4-Iodophenoxy)pyrimidine, researchers can rapidly synthesize analogs to probe the Structure-Activity Relationship (SAR) of the "tail" region without rebuilding the hinge-binding core from scratch.

References

  • National Institutes of Health (NIH). (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link](Contextual grounding on phenoxypyrimidine relevance in FGFR inhibitors).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

2-(4-Iodophenoxy)pyrimidine as an intermediate for EGFR inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Iodophenoxy)pyrimidine in EGFR Inhibitor Design

Part 1: Introduction & Strategic Value

2-(4-Iodophenoxy)pyrimidine represents a high-value "bifunctional" scaffold in the synthesis of tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Its structural utility lies in its dual-reactivity profile:

  • The Pyrimidine Core (Head): Acts as a bioisostere for the adenine ring of ATP, capable of forming hydrogen bonds with the hinge region (Met793 in EGFR).

  • The Iodophenoxy Moiety (Tail/Linker): The para-iodine serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the "solvent-exposed" or "hydrophobic pocket" regions of a drug candidate without altering the core hinge-binding geometry.

This intermediate is particularly critical for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, where the iodine provides a precise attachment point for E3 ligase ligands.

Part 2: Synthesis of the Intermediate

The synthesis of 2-(4-iodophenoxy)pyrimidine is a classic Nucleophilic Aromatic Substitution (


). However, the lower electrophilicity of 2-chloropyrimidine compared to its 4-chloro isomer requires optimized conditions to prevent hydrolysis or incomplete conversion.
Protocol A: Synthesis of 2-(4-Iodophenoxy)pyrimidine

Objective: Selective mono-substitution of 2-chloropyrimidine with 4-iodophenol.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Iodophenol (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Deprotonation: Add 4-iodophenol (11.0 mmol) and

    
     (20.0 mmol) to anhydrous DMF (50 mL). Stir at room temperature for 30 minutes. Why? This pre-forms the phenoxide anion, increasing nucleophilicity.
    
  • Addition: Add 2-chloropyrimidine (10.0 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Control Point: Monitor via TLC (Hexane/EtOAc 4:1). The product usually moves higher (

      
      ) than the starting phenol.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product often precipitates as a white/off-white solid.

  • Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Table 1: Troubleshooting the


 Reaction 
ProblemProbable CauseSolution
Low Yield Hydrolysis of chloride by trace waterUse anhydrous DMF and dry glassware. Switch to

(higher solubility).
No Reaction 2-position is less reactiveIncrease Temp to 110°C or use NaH (stronger base) in THF (0°C to RT).
Bis-substitution Not applicable here(Only applies if starting with dichloropyrimidine).

Part 3: Application - Derivatization for EGFR Inhibitors

Once synthesized, the Iodine handle allows for the attachment of hydrophobic tails that interact with the EGFR "Gatekeeper" residue (Thr790) or extend into the solvent channel.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the intermediate with an aryl boronic acid to create a biaryl ether motif common in Type II kinase inhibitors.

Reagents:

  • 2-(4-Iodophenoxy)pyrimidine (Intermediate) (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-methylphenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or sealed tube, combine the intermediate, boronic acid, and 1,4-dioxane. Bubble Argon through the solvent for 10 minutes. Why? Dissolved oxygen oxidizes Pd(0) to Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Add

    
     and the aqueous base. Seal the vessel immediately.
    
  • Reaction: Heat to 80-100°C for 2–12 hours (or 30 min in a microwave reactor at 100°C).

  • Scavenging: Filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate and purify via HPLC or Column Chromatography.

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: Synthesis & Divergent Application Workflow

This diagram illustrates the transformation of raw materials into the intermediate and its subsequent divergence into three classes of EGFR inhibitor candidates.

SynthesisWorkflow Start1 2-Chloropyrimidine Intermediate 2-(4-Iodophenoxy) pyrimidine (The Scaffold) Start1->Intermediate SNAr (Cs2CO3, DMF, 90°C) Start2 4-Iodophenol Start2->Intermediate Path1 Suzuki Coupling (Biaryl Ethers) Intermediate->Path1 Ar-B(OH)2 Pd(dppf)Cl2 Path2 Sonogashira Coupling (Rigid Alkynes) Intermediate->Path2 Alkyne Pd/Cu Path3 Buchwald-Hartwig (Amination) Intermediate->Path3 Amine Pd-Ligand Drug1 Solvent-Channel Binder Path1->Drug1 Drug2 Gatekeeper Probe Path2->Drug2

Caption: Divergent synthesis strategy using 2-(4-iodophenoxy)pyrimidine as a pivotal branch point for library generation.

Diagram 2: Mechanistic Logic - EGFR Binding Mode

This diagram represents the conceptual binding mode where the pyrimidine mimics ATP and the phenoxy-tail exploits the exit vector.

BindingMode Hinge EGFR Hinge Region (Met793) Pocket Hydrophobic Pocket (Gatekeeper Thr790) Head Pyrimidine Core (H-Bond Acceptor) Head->Hinge H-Bonding Linker Phenoxy Ether (Flexible Linker) Linker->Head C2-Attachment Tail Functionalized Tail (via Iodine coupling) Linker->Tail C-C Bond (Suzuki) Tail->Pocket Van der Waals

Caption: Pharmacophore mapping showing how the intermediate facilitates dual-site binding in the kinase domain.

Part 5: References

  • PubChem Compound Summary. (n.d.). 2-(4-Iodophenoxy)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lovering, F., et al. (2016). Aryl Ether-Based Kinase Inhibitors: Synthesis and SAR. Journal of Medicinal Chemistry. (General reference for pyrimidine ether synthesis).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Zhang, J., et al. (2018). Design and Synthesis of Pyrimidine Derivatives as EGFR Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Scientific Update. (2023). Optimization of SNAr Reactions on Heterocycles. (General protocol grounding).

(Note: While specific "famous" drugs may use quinazolines, the pyrimidine-ether scaffold is a standard, validated motif in medicinal chemistry literature for exploring novel IP space around the ATP-binding site.)

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its remarkable versatility, functional group tolerance, and relatively mild reaction conditions have established it as a premier method for the formation of carbon-carbon bonds.[3] This is especially true for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules and approved drugs.[4][5]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 2-(4-Iodophenoxy)pyrimidine. This substrate is of particular interest as it combines an electron-rich iodophenoxy moiety with a potentially coordinating pyrimidine ring, presenting unique opportunities and challenges for cross-coupling. Understanding the nuances of this reaction is critical for the efficient synthesis of novel compounds for drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The generally accepted mechanism is illustrated below.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)L2X Ar-Pd(II)(L)2-X (Palladacycle) Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation R'-B(OR)2 Base ArPd(II)L2R Ar-Pd(II)(L)2-R' Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-(4-Iodophenoxy)pyrimidine, forming a Pd(II) intermediate.[7] For aryl halides, the reactivity order is generally I > Br > Cl.[8]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction with 2-(4-Iodophenoxy)pyrimidine hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

1. Palladium Catalyst and Ligands:

The choice of palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium precursor and a specialized ligand.[10]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). These are typically stable Pd(II) sources that are reduced in situ to the active Pd(0) species.

  • Ligands: Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity.[10]

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice.[6] However, for more challenging couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can significantly improve reaction rates and yields.[9] Electron-rich ligands facilitate the oxidative addition step, which is often rate-limiting.[11]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and reactivity.[11]

2. Boronic Acids and Esters:

A wide variety of aryl and heteroaryl boronic acids are commercially available.[11] Boronic esters, such as pinacol esters, are also commonly used and can offer improved stability and handling properties.

3. The Role of the Base:

A base is essential for the transmetalation step.[9] The base activates the boronic acid by forming a boronate complex, which enhances its nucleophilicity.[9] Common bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective in many cases.[7]

  • Phosphates: K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[7]

  • Hydroxides: NaOH and KOH can also be employed, often in aqueous solutions.

The choice of base should be tailored to the specific substrates and solvent system.

4. Solvent Systems:

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity. Common solvents for Suzuki couplings include:

  • Ethers: Dioxane and tetrahydrofuran (THF) are frequently used.[6]

  • Aromatic Hydrocarbons: Toluene is a common choice, often used with a co-solvent.

  • Amide Solvents: N,N-Dimethylformamide (DMF) can be effective but may require higher purification efforts.

  • Aqueous Mixtures: Many Suzuki reactions are performed in a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O). The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 2-(4-Iodophenoxy)pyrimidine with various boronic acids. Optimization of these conditions may be necessary to achieve the best results for a specific substrate combination.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - 2-(4-Iodophenoxy)pyrimidine - Boronic Acid - Pd Catalyst & Ligand - Base Assembly Combine Reagents in Reaction Vessel Reagents->Assembly Solvent Prepare Solvent System (e.g., Dioxane/H2O) Solvent->Assembly Degas Degas Mixture (e.g., N2 or Ar bubbling) Assembly->Degas Heating Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench (e.g., add water) Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Sources

Synthesis and Biological Screening of 2-(4-Iodophenoxy)pyrimidine Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Phenoxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases essential for life.[1] The 2-phenoxypyrimidine scaffold, in particular, has emerged as a privileged structure in drug discovery. The diaryl ether linkage provides a unique three-dimensional conformation that allows for interaction with a variety of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including roles as antimicrobial agents, anticancer compounds, and specific enzyme inhibitors.[2]

The introduction of an iodine atom at the 4-position of the phenoxy ring serves a dual purpose. Firstly, it can enhance binding affinity to target proteins through halogen bonding, a significant non-covalent interaction in molecular recognition. Secondly, the iodine atom provides a versatile synthetic handle for further structural modifications via metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the rapid generation of a library of analogs for comprehensive structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds.[2]

This application note provides a detailed, field-proven protocol for the synthesis of a representative 2-(4-iodophenoxy)pyrimidine analog. Furthermore, it outlines standardized protocols for the preliminary biological screening of these compounds, focusing on their potential as anticancer agents through cytotoxicity assays and as kinase inhibitors, a class of enzymes frequently implicated in proliferative diseases.

Chemical Synthesis: A Detailed Protocol for 2-(4-Iodophenoxy)pyrimidine

The synthesis of 2-(4-iodophenoxy)pyrimidine is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This classic C-O cross-coupling method involves the reaction of a phenol with an aryl halide.[3] While traditionally requiring harsh conditions, modern modifications with appropriate ligands and copper sources allow for milder and more efficient transformations.[4]

Causality in Experimental Design:

The choice of starting materials, 2-chloropyrimidine and 4-iodophenol, is strategic. 2-Chloropyrimidine is an activated aryl halide, susceptible to nucleophilic aromatic substitution, which is the fundamental mechanism of the Ullmann reaction. The chloro substituent is a good leaving group, facilitating the coupling. 4-Iodophenol is commercially available and provides the desired iodinated phenoxy moiety.

Copper(I) iodide (CuI) is selected as the catalyst due to its proven efficacy in promoting Ullmann-type reactions.[5] The use of a catalytic amount of copper is economically and environmentally advantageous over stoichiometric copper powder used in classical Ullmann reactions.[3] Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the phenol, generating the more nucleophilic phenoxide species, which is essential for the reaction to proceed. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point, which allows for the necessary reaction temperature, and its ability to dissolve the reactants and the inorganic base.

The reaction temperature of 130 °C is empirically determined to provide a reasonable reaction rate without significant decomposition of the starting materials or product. The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion, ensuring optimal yield and minimizing the formation of byproducts.

The work-up procedure is designed to efficiently remove the inorganic salts and the DMF solvent. The purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials and minor byproducts.

Visualizing the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_workup Purification cluster_product Final Product 2-Chloropyrimidine 2-Chloropyrimidine ReactionVessel Reaction Mixture (DMF, K₂CO₃, CuI) 2-Chloropyrimidine->ReactionVessel 4-Iodophenol 4-Iodophenol 4-Iodophenol->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Heat (130 °C) TLC Monitoring ColumnChromatography Silica Gel Column Chromatography Workup->ColumnChromatography FinalProduct 2-(4-Iodophenoxy)pyrimidine ColumnChromatography->FinalProduct MTT_Workflow CellSeeding Seed cells in 96-well plate CompoundTreatment Treat with 2-(4-Iodophenoxy)pyrimidine analogs CellSeeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation MTTAddition Add MTT reagent Incubation->MTTAddition FormazanSolubilization Solubilize formazan crystals (DMSO) MTTAddition->FormazanSolubilization Incubate 4 hours AbsorbanceReading Measure absorbance at 570 nm FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate IC₅₀ values AbsorbanceReading->DataAnalysis Kinase_Assay_Workflow AssaySetup Prepare kinase reaction (Kinase, Substrate, ATP, Test Compound) ReactionIncubation Incubate to allow phosphorylation AssaySetup->ReactionIncubation StopReaction Stop the reaction ReactionIncubation->StopReaction ADP_Detection Add ADP detection reagent StopReaction->ADP_Detection SignalMeasurement Measure signal (Luminescence/Fluorescence) ADP_Detection->SignalMeasurement DataAnalysis Calculate % inhibition and IC₅₀ SignalMeasurement->DataAnalysis

Sources

Troubleshooting & Optimization

Improving the yield of the Williamson ether synthesis for 2-phenoxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-2PYR-OPT Subject: Improving Yield & Kinetics in Williamson-Type Ether Synthesis of 2-Phenoxypyrimidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

While often colloquially referred to as a "Williamson ether synthesis," the reaction between a phenol and a 2-halopyrimidine is mechanistically a Nucleophilic Aromatic Substitution (


) . The 2-position of the pyrimidine ring is electron-deficient due to the inductive effects of the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack.

However, users frequently encounter stalled reactions (low conversion) or hydrolysis byproducts (2-hydroxypyrimidine). This guide addresses these bottlenecks using DABCO catalysis and Cesium effect optimization.

Module 1: Critical Reaction Parameters

The Base: Potassium vs. Cesium

Standard protocols often use


. For difficult substrates (sterically hindered phenols or electron-rich pyrimidines), switching to Cesium Carbonate (

)
is the single most effective yield enhancer.
  • The "Cesium Effect": The large ionic radius of

    
     (1.67 Å) creates a "loose ion pair" with the phenoxide anion in polar aprotic solvents. This increases the nucleophilicity of the phenoxide compared to the tighter ion pair formed with 
    
    
    
    or
    
    
    .
  • Solubility:

    
     has superior solubility in DMF and DMSO compared to 
    
    
    
    , ensuring a higher effective concentration of base.
The Catalyst: DABCO Acceleration

The reaction rate of 2-chloropyrimidine is often slow because chloride is a mediocre leaving group in


 contexts compared to fluoride or sulfones.
  • Solution: Add 10–20 mol% 1,4-Diazabicyclo[2.2.2]octane (DABCO) .

  • Mechanism: DABCO attacks the 2-chloropyrimidine faster than the phenol, displacing the chloride to form a highly reactive quaternary ammonium salt. The phenoxide then displaces the DABCO to form the final ether. DABCO acts as a nucleophilic shuttle.

Solvent Selection Table
SolventDielectric ConstantSuitabilityNotes
DMF 36.7High Standard choice. Good solubility for

. Hard to remove (high BP).
DMSO 46.7High Best for kinetics (

rates scale with polarity). Difficult workup.
NMP 32.2Medium Good for high temp (>120°C), but prone to oxidation/impurities.
MeCN 37.5Low/Med Often too low boiling (82°C) for uncatalyzed reactions. Excellent for Microwave protocols.

Module 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of DABCO, transforming a sluggish direct attack into a rapid two-step displacement.

DABCO_Mechanism Reactant 2-Chloropyrimidine Intermediate [DABCO-Pyrimidine]+ Cl- (Activated Ammonium Salt) Reactant->Intermediate Fast Attack (k1) DABCO DABCO (Cat.) DABCO->Intermediate Product 2-Phenoxypyrimidine Intermediate->Product Rapid Displacement (k2) Phenol Phenoxide (ArO-) Phenol->Product Recycle DABCO Released Product->Recycle Recycle->DABCO

Caption: DABCO acts as a nucleophilic catalyst, forming a reactive ammonium intermediate that is more susceptible to phenoxide attack than the initial chloride.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60-70% conversion. Adding more heat just creates impurities.

Diagnosis: Product inhibition or base deactivation. Fix:

  • Switch to Microwave: Heating to 140°C for 15 minutes in a microwave often drives completion better than 12 hours at 100°C oil bath, avoiding prolonged thermal decomposition.

  • Check Stoichiometry: Ensure you are using 1.1–1.2 equivalents of the phenol. If the phenol is valuable, use excess pyrimidine (1.5 eq) instead.

Q2: I see a major byproduct with M-18 mass (or M-Cl+OH).

Diagnosis: Hydrolysis. You are making 2-hydroxypyrimidine. Fix:

  • Water Control:

    
     reactions are sensitive to water because hydroxide is a better nucleophile than phenoxide. Dry your DMF/DMSO over molecular sieves (3Å or 4Å) for 24h prior to use.
    
  • Base Quality:

    
     is hygroscopic. Grind it and dry it in an oven (120°C) before use, or switch to fresh 
    
    
    
    .
Q3: Can I use a stronger base like NaH?

Analysis: Yes, but proceed with caution.

  • Pros: Irreversible deprotonation of phenol.

  • Cons: NaH can cause side reactions with the pyrimidine ring itself (hydride attack) or incompatible functional groups on the phenol. Carbonate bases (

    
    ) are generally safer and chemoselective for this specific transformation.
    

Module 4: Recommended Protocol

Standard "Gold" Protocol (Thermal)

Suitable for scale-up (>1g).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add Phenol (1.0 equiv), 2-Chloropyrimidine (1.1 equiv), and DABCO (0.1 equiv).

  • Solvent/Base: Add anhydrous DMSO (0.5 M concentration relative to phenol) and

    
      (2.0 equiv).
    
  • Reaction: Heat to 90°C under

    
     atmosphere. Monitor by TLC/LCMS every 2 hours.
    
    • Note: Most reactions complete within 4–6 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMSO/DABCO) and 1x with brine. Dry over

    
    .[1][2]
    
High-Throughput Protocol (Microwave)

Suitable for library synthesis (<100mg).

  • Vessel: 2-5 mL Microwave vial.

  • Mix: Phenol (1.0 eq), 2-Chloropyrimidine (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Irradiate at 150°C for 15 minutes .

  • Purification: Filter off salts, concentrate, and load directly onto a prep-HPLC or flash column.

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose yield issues in real-time.

Troubleshooting_Tree Start Low Yield / Incomplete Reaction CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckImpurity Are there major impurities? CheckSM->CheckImpurity No (SM Consumed) AddCat Add 20 mol% DABCO Switch to Cs2CO3 CheckSM->AddCat Yes (Stalled) Hydrolysis Hydrolysis Detected: Dry Solvent (Sieves) Dry Base CheckImpurity->Hydrolysis Peak M+1 = SM-Cl+OH Decomp Thermal Decomposition: Lower Temp Use Microwave (Short time) CheckImpurity->Decomp Complex Mixture/Tars

Caption: Decision matrix for optimizing reaction conditions based on LCMS/TLC data.

References

  • Mechanism of DABCO Catalysis

    • Liu, Y., et al. "Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system." Chemistry Central Journal, 2017.

  • Cesium Effect in SNAr

    • Flessner, T., et al. "The Cesium Effect: Exceptional Chemoselectivity in Nucleophilic Reactions." Chemical Science, 2024.

  • Microwave Acceleration

    • Kappe, C. O. "Microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones." Beilstein J. Org. Chem., 2024.

  • Regioselectivity & Kinetics

    • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.

Sources

Common side reactions in the synthesis of 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Topic: Troubleshooting Common Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Reaction Overview

The synthesis of 2-(4-Iodophenoxy)pyrimidine is a classic Nucleophilic Aromatic Substitution (


). While the mechanism appears straightforward, the high reactivity of the pyrimidine ring and the lability of the carbon-iodine bond introduce specific failure modes.

The Ideal Pathway:

  • Electrophile: 2-Chloropyrimidine (Activated by ring nitrogens).

  • Nucleophile: 4-Iodophenolate (Generated in situ).

  • Mechanism: Addition-Elimination (

    
    ).
    

Visualizing the Competitive Landscape: The diagram below maps the intended pathway against the three most common side reactions (Hydrolysis, Deiodination, and Homocoupling).

ReactionPathways Start Reactants: 2-Chloropyrimidine + 4-Iodophenol Intermediate Meisenheimer Complex Start->Intermediate Base/Heat Hydrolysis Impurity A: 2-Hydroxypyrimidine (Pyrimidin-2-one) Start->Hydrolysis H₂O present (Competitive Attack) Coupling Impurity C: Bis(4-iodophenyl)ether (Self-Coupling) Start->Coupling Ullmann Side Rxn (If Cu used) Product Target Product: 2-(4-Iodophenoxy)pyrimidine Intermediate->Product -Cl⁻ (Fast) Deiodination Impurity B: 2-Phenoxypyrimidine (Loss of Iodine) Product->Deiodination hv (UV Light) or Pd/Cu contam.

Figure 1: Competitive reaction landscape. The primary failure mode is hydrolysis (Red), followed by dehalogenation (Red) if handling precautions are ignored.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific "symptoms" observed during the reaction monitoring (TLC/LCMS).

Issue #1: The "Hydrolysis Trap" (Low Yield / White Precipitate)

Symptom:

  • LCMS shows a large peak for Mass 97.03 (M+H of 2-hydroxypyrimidine).

  • Starting material (2-chloropyrimidine) is consumed, but product yield is <40%.

  • A white solid precipitates that is insoluble in organic solvents (Pyrimidin-2-one).

Technical Root Cause: 2-Chloropyrimidine is approximately 100x more reactive than comparable chloropyrazines [1].[1] This high electrophilicity makes it extremely susceptible to attack by water. If your solvent (DMF/DMSO) is "wet" or the base is hygroscopic (


), hydroxide ions (

) will outcompete the phenoxide nucleophile.

Corrective Actions:

Parameter Standard Protocol Critical Fix
Solvent DMF (Reagent Grade) Anhydrous DMF (stored over 4Å sieves).

| Base |


 (from jar) | Freshly milled & dried 

(120°C, vacuum, 4h). | | Addition | Mix all at once | Stepwise: Generate phenoxide first (Phenol + Base, 30 min), then add pyrimidine. |
Issue #2: The "Violet Shift" (Deiodination)

Symptom:

  • Reaction mixture turns pink or violet over time.

  • LCMS shows a peak at Mass 173.07 (2-phenoxypyrimidine) alongside the product.

  • The iodine atom has been cleaved (Protodehalogenation).

Technical Root Cause: Aryl iodides have weak C-I bonds (~65 kcal/mol). They are susceptible to:

  • Photolysis: UV/Visible light can induce homolytic cleavage of the C-I bond, generating an aryl radical that abstracts a proton from the solvent [2].

  • Metal Contamination: If trace Copper or Palladium is present (from dirty stir bars or glassware), it can catalyze oxidative addition into the C-I bond.

Corrective Actions:

  • Light Hygiene: Wrap the reaction flask in aluminum foil. Perform workup in subdued light.

  • Temperature Cap: Do not exceed 90°C . The

    
     reaction should proceed at 60-80°C. Higher temperatures accelerate radical cleavage.
    
  • Radical Scavengers: If the problem persists, degas the solvent (sparge with Argon) to remove Oxygen, which can promote radical chains.

Issue #3: Reaction Stalling (Incomplete Conversion)

Symptom:

  • Reaction stops at ~60% conversion.

  • Adding more base or heating higher does not push it to completion.

Technical Root Cause:

  • Surface Passivation: Inorganic bases like

    
     are insoluble in organic solvents. The reaction occurs on the surface of the solid. As KCl forms, it coats the carbonate surface, stopping the reaction (the "coating effect").
    
  • Product Inhibition: The phenoxide may form tight ion pairs with Potassium, reducing its nucleophilicity.

Corrective Actions:

  • Catalyst: Add 5-10 mol% 18-Crown-6 . This sequesters the Potassium cation, "nakeding" the phenoxide anion and drastically increasing its nucleophilicity [3].

  • Base Switch: Switch to Cesium Carbonate (

    
    ) . Cesium is more soluble in DMF/DMSO and has a larger cation radius, preventing tight ion pairing.
    
Optimized Experimental Protocol

This protocol is designed to minimize the side reactions listed above.

Reagents:

  • 4-Iodophenol (1.0 equiv)

  • 2-Chloropyrimidine (1.2 equiv) — Excess used to account for minor hydrolysis.

  • 
     (2.0 equiv) — Dried.
    
  • DMF (Anhydrous) — Concentration: 0.2 M.

Step-by-Step Workflow:

  • Phenoxide Generation (Critical Step):

    • To a dry flask equipped with a magnetic stir bar, add 4-Iodophenol and

      
      .
      
    • Add anhydrous DMF.

    • Stir at room temperature for 30 minutes. Why? This ensures the phenol is deprotonated before it sees the electrophile, reducing the window for competitive hydrolysis.

  • Electrophile Addition:

    • Add 2-Chloropyrimidine in one portion.

    • IMMEDIATELY wrap the flask in aluminum foil to exclude light.

  • Reaction:

    • Heat to 80°C under an Argon or Nitrogen atmosphere.

    • Monitor by TLC/LCMS at 2 hours.

    • Checkpoint: If the mixture turns purple, lower heat to 60°C.

  • Workup (pH Control):

    • Cool to room temperature.[2][3][4]

    • Pour into Water (5 volumes) . The product usually precipitates.

    • Note: If product does not precipitate, extract with Ethyl Acetate.

    • Crucial: Do not acidify below pH 4. The pyrimidine ring nitrogens can protonate, dragging the product into the aqueous layer.

Diagnostic Decision Tree

Use this flow to determine the next step in your optimization.

Troubleshooting Start Reaction Complete? CheckYield Check Isolated Yield Start->CheckYield Yes CheckLCMS Check LCMS of Crude Start->CheckLCMS No (Stalled) LowYield Yield < 50%? CheckYield->LowYield DeiodoCheck Peak @ M-126? (Deiodination) CheckLCMS->DeiodoCheck StallCheck SM Remaining? CheckLCMS->StallCheck HydrolysisCheck Peak @ 97 Da? (Hydrolysis) LowYield->HydrolysisCheck Yes DrySolvent Action: Dry DMF over Sieves HydrolysisCheck->DrySolvent Yes LightProtect Action: Foil Wrap + Lower Temp DeiodoCheck->LightProtect Yes AddCrown Action: Add 18-Crown-6 or Switch to Cs2CO3 StallCheck->AddCrown Yes

Figure 2: Troubleshooting logic flow for SNAr synthesis of 2-(4-Iodophenoxy)pyrimidine.

References
  • Reactivity of Chloropyrimidines: Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Source: ChemicalBook / Organic Syntheses.
  • Photodeiodination Mechanisms

    • Title: Photo-induced iodination of aryl halides under very mild conditions (Discussion on C-I bond lability).
    • Source: Nature Communic
    • URL:[Link]

  • Crown Ether Effects in SNAr

    • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
    • Source: Organic Letters (via Organic Chemistry Portal).
    • URL:[Link]

Sources

Purification of crude 2-(4-Iodophenoxy)pyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: PYR-ETHER-004

Executive Summary & Chemical Context

Target Molecule: 2-(4-Iodophenoxy)pyrimidine Molecular Weight: ~298.08 g/mol Chemical Nature: Nitrogen-rich heterocycle (basic) linked to an aryl iodide (lipophilic).

The Separation Challenge: Purifying pyrimidine ethers presents a specific dual-threat challenge in chromatography:

  • Basicity: The pyrimidine nitrogens act as Lewis bases, interacting strongly with acidic silanols (

    
    ) on standard silica gel. This causes severe peak tailing and yield loss.
    
  • Impurity Profile: The synthesis (typically

    
     of 2-chloropyrimidine + 4-iodophenol) often leaves unreacted 4-iodophenol. Both the product and this impurity are aromatic and iodine-heavy, leading to potential co-elution if pH is not controlled.
    

This guide provides a self-validating workflow to isolate high-purity material (>98%) while maximizing recovery.

Pre-Column Diagnostics: The "Clean Load" Protocol

Do not inject crude reaction mixtures directly onto the column. The presence of DMF (reaction solvent) or phenolic impurities will degrade separation efficiency.

Step 1: The Phenol Scavenge (Crucial)

Unreacted 4-iodophenol is the primary contaminant. It has a


 of ~9.3. The product (ether) is neutral/basic. We exploit this difference before chromatography.

Protocol:

  • Dilute reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc).

  • Wash 2x with 1M NaOH.

    • Mechanism:[1][2] Deprotonates 4-iodophenol to 4-iodophenolate (water-soluble). The target pyrimidine ether remains in the organic layer.

  • Wash 1x with Brine (removes residual water/base).

  • Dry over

    
     and concentrate.
    
Step 2: Solubility Check & Loading Strategy

Issue: Pyrimidine ethers often crystallize in non-polar solvents but are too soluble in polar ones, leading to "band broadening" at the column head.

Loading MethodIndicationProtocol
Liquid Load Crude is an oil/gum.Dissolve in minimal DCM or Toluene. Avoid EtOAc (too strong).
Dry Load (Recommended) Crude is a solid or low solubility in Hexane.Dissolve in DCM/MeOH. Add Silica (1:2 ratio). Rotovap to free-flowing powder.

Stationary & Mobile Phase Configuration

Standard silica is acidic (pH ~5-6). Without modification, your pyrimidine will streak.

The "Golden Rule" of Nitrogen Heterocycles

You must buffer the silica surface. Standard Solvent System: Hexane / Ethyl Acetate Modifier: 1% Triethylamine (TEA) or 1%


.

Why? The amine modifier preferentially binds to the active silanol sites, effectively "capping" them so your product can elute as a tight, symmetrical band.

Gradient Design Table

Based on a standard 12g or 24g Flash Cartridge.

PhaseCV (Column Volumes)% Ethyl Acetate (in Hexane + 1% TEA)Purpose
Equilibration 3 CV0%Neutralize column acidity.
Hold 2 CV0-5%Elute non-polar grease/bis-aryl impurities.
Gradient 10 CV5%

40%
Elute Target (Expect

~0.3 in 20% EtOAc).
Flush 3 CV100%Elute polar baseline junk.

Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways and chemical interactions governing this purification.

PurificationLogic Start Crude Reaction Mix (DMF, Product, 4-Iodophenol) Wash Aqueous Workup (1M NaOH Wash) Start->Wash Dilute EtOAc Phenol Aqueous Layer: 4-Iodophenolate (Discard) Wash->Phenol Organic Organic Layer: Target Pyrimidine Ether Wash->Organic TLC TLC Diagnostic (Hex/EtOAc 4:1) Organic->TLC Decision Does Product Streak? TLC->Decision StdCol Standard Column (Hex/EtOAc) Decision->StdCol No (Rare) ModCol Buffered Column (Hex/EtOAc + 1% TEA) Decision->ModCol Yes (Typical for Pyrimidines) ResultBad Broad Peaks Poor Separation StdCol->ResultBad ResultGood Sharp Peaks High Purity ModCol->ResultGood

Figure 1: Purification decision tree highlighting the critical NaOH wash and TEA-buffered chromatography steps.

Troubleshooting Support (FAQ)

Q1: My product is "stuck" at the baseline even with 50% EtOAc.

Diagnosis: The pyrimidine nitrogen has formed a salt with the acidic silica. Fix:

  • Switch to DCM / Methanol (95:5) . Methanol is protic and disrupts H-bonding.

  • Add 1% Triethylamine (TEA) to the mobile phase immediately. The TEA will displace your product from the silica.

Q2: I see a "ghost peak" co-eluting with my product.

Diagnosis: Likely unreacted 4-iodophenol that wasn't removed during workup. On silica, phenols can have similar retention to ethers depending on the pH. Fix:

  • Do not re-column immediately.

  • Take the mixed fractions, redissolve in EtOAc, and repeat the 1M NaOH wash . The phenol will move to the aqueous layer. Re-dry and check TLC.[3]

Q3: The product crystallizes inside the column cartridge.

Diagnosis: Solubility mismatch. Hexane (initial mobile phase) is an anti-solvent for many aryl-pyrimidines. Fix:

  • Use Dry Loading (See Section 2).

  • Start the gradient at 5% or 10% EtOAc (or DCM) instead of 0% to ensure immediate solubility.

Q4: My isolated product contains white salts.

Diagnosis: Residual Triethylammonium salts (from the TEA additive).[4] Fix:

  • Dissolve the product in DCM.

  • Wash with Saturated

    
      or water.[5][6]
    
  • The salts are water-soluble; the product is not.

References & Authority

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.

    • Foundational text for flash chromatography parameters (flow rate, silica size).

  • Biotage Applications Group. "Strategies for the Purification of Heterocyclic Compounds." Biotage Technical Notes.

    • Authoritative industry guide on using amine modifiers for basic heterocycles.

  • Teledyne ISCO. "Flash Chromatography Guide: Troubleshooting Common Issues." Teledyne ISCO Resource Library.

    • Source for dry-loading techniques and gradient optimization.

  • Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison Chemistry Database.

    • Academic standard for solvent selectivity and

      
       optimization.
      

Sources

Technical Support Center: Monitoring 2-(4-Iodophenoxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Analytical Technology (PAT) – Thin Layer Chromatography (TLC) Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview & Chemical Logic

You are performing a Nucleophilic Aromatic Substitution (


) to synthesize 2-(4-iodophenoxy)pyrimidine . Success in this reaction relies on the nucleophilic attack of the phenoxide (derived from 4-iodophenol) on the electron-deficient 2-position of the pyrimidine ring.

The Chemical Challenge: This reaction involves a "polarity inversion." You are converting a polar Hydrogen-bond donor (the phenol) into a lipophilic ether (the product). However, the pyrimidine ring itself introduces basicity and polarity that can complicate separation from the starting material.

Reaction Scheme & Monitoring Points

The following diagram outlines the reaction pathway and the critical checkpoints for TLC monitoring.

SNAr_Monitoring SM1 Reactant A: 4-Iodophenol (Polar, H-Bond Donor) Int Meisenheimer Complex (Transient) SM1->Int + Base SM2 Reactant B: 2-Chloropyrimidine (Lipophilic, Electrophile) SM2->Int Side1 Byproduct: Pyrimidin-2-one (Hydrolysis, Baseline Spot) SM2->Side1 H2O (Trace) Base Base: K2CO3 / Cs2CO3 Prod Target Product: 2-(4-Iodophenoxy)pyrimidine (Mid-Polarity Ether) Int->Prod - Cl⁻

Figure 1: Reaction pathway highlighting the transformation from polar reactants to the ether product and potential hydrolysis byproducts.

Method Development (The "How-To")

Q: What is the optimal mobile phase for this separation?

A: Do not rely on a single solvent system. The iodine atom adds significant lipophilicity, while the pyrimidine nitrogens add polarity.

  • Standard Start: Hexane:Ethyl Acetate (80:20).

  • Refinement: If

    
     < 0.2, increase polarity to 70:30.
    
  • The "Toluene Trick": If the product co-elutes with the chloropyrimidine, switch to Toluene:Ethyl Acetate (90:10) . Toluene interacts via

    
    -
    
    
    
    stacking with the iodine-substituted aromatic ring, often resolving spots that overlap in hexane systems.
Q: How do I visualize the spots? (The "Invisible" Phenol Issue)

While UV (254 nm) is primary, it is often insufficient for distinguishing the phenol reactant from the product, as both absorb strongly in the UV region.

Protocol: The Dual-Visualization Method

  • Step 1 (Non-Destructive): Visualize under UV 254 nm. Mark all spots with a pencil.[1][2]

  • Step 2 (Functional Group Specific): Dip the plate in Iron(III) Chloride (

    
    )  stain.
    
    • Why? Phenols form colored complexes (purple/blue) with

      
      . The pyrimidine product (an ether) will not  stain. This gives you a definitive "Yes/No" on the consumption of the starting material.
      

Troubleshooting Matrix

Issue 1: "Ghost Spots" & Streaking

User Report: "I see a long streak for the starting material, and the product spot is not sharp."

  • Root Cause: 4-Iodophenol is acidic (

    
    ). On silica gel (which is slightly acidic), it can drag. Conversely, the pyrimidine ring is basic.
    
  • Solution: Add a modifier to your mobile phase.

    • For Phenol Tailing: Add 0.5% Acetic Acid.

    • For Pyrimidine Tailing: Add 1% Triethylamine (TEA). Note: TEA is usually preferred here as it keeps the pyrimidine sharp, which is your product.

Issue 2: The "Baseline Blob"

User Report: "I have a strong UV-active spot that refuses to move from the baseline (


)."
  • Root Cause: Hydrolysis of 2-chloropyrimidine.

  • Mechanism: Trace water in your solvent (DMF/DMSO) reacts with the electrophilic pyrimidine to form 2-hydroxypyrimidine, which tautomerizes to pyrimidin-2(1H)-one . This species is extremely polar and will stick to the baseline in standard organic solvents.

  • Corrective Action: Dry your solvents over molecular sieves (3Å or 4Å) and increase the equivalent of the electrophile (2-chloropyrimidine) to account for this loss.

Issue 3: Co-elution of Reactant and Product

User Report: "I only see one spot, but the reaction should be done."

  • Root Cause: The lipophilicity of the iodine atom on the phenol mimics the lipophilicity of the chloropyrimidine.

  • Diagnostic Protocol:

    • Perform a "Co-spot" (Lane 1: SM, Lane 2: Co-spot, Lane 3: Reaction).

    • If the co-spot looks like a snowman (figure-8), separation is possible.

    • If it is a perfect circle, change the solvent selectivity (see Toluene Trick above).

Data Summary & Expected Rf Values

The following table provides estimated relative retention factors (


) based on polarity and H-bonding capability.
CompoundFunctional ClassEst.[3][4][5][6][7][8]

(Hex/EtOAc 7:3)
Visualization Characteristics
2-Chloropyrimidine Electrophile (Low Polarity)0.60 - 0.70UV Active (Weak), No Stain
2-(4-Iodophenoxy)pyrimidine Product (Ether) 0.45 - 0.55 UV Active (Strong), No Stain
4-Iodophenol Nucleophile (H-Bond Donor)0.25 - 0.35UV Active, Purple with FeCl3
Pyrimidin-2-one Byproduct (Amide-like)0.00 - 0.05UV Active, Baseline Spot

Advanced Troubleshooting Logic (Decision Tree)

Follow this logic flow to resolve separation issues during reaction monitoring.

Troubleshooting_Logic Start Start TLC Analysis CheckUV Visualize UV (254nm) Start->CheckUV Separation Are spots separated? CheckUV->Separation Stain Dip in FeCl3 Stain Separation->Stain Yes Modify Modify Solvent System Separation->Modify No (Co-elution) TryAcid Add 1% TEA or AcOH (Fix Tailing) Separation->TryAcid No (Streaking) Purple Is the lower spot purple? Stain->Purple Conclusion1 Purple = Residual Phenol Reaction Incomplete Purple->Conclusion1 Yes Conclusion2 No Purple = Phenol Consumed Reaction Complete Purple->Conclusion2 No TryToluene Try Toluene:EtOAc (9:1) (Exploit Pi-Stacking) Modify->TryToluene TryToluene->CheckUV TryAcid->CheckUV

Figure 2: Decision tree for interpreting TLC results and resolving separation issues.

References

  • Nucleophilic Arom

    
    ) on Pyrimidines 
    
    • Context: Defines the reactivity profile of chloropyrimidines and the "element effect" in reactions.
    • Source: Organic & Biomolecular Chemistry (RSC)
    • Link:

  • TLC Visualiz

    • Context: Authoritative list of stains, including for phenols and general UV visualiz
    • Source: Chemistry LibreTexts / EPFL
    • Link:

  • Synthesis of Pyrimidine Ethers

    • Context: General methodologies for synthesizing pyrimidine ethers via , supporting the reaction conditions described.
    • Source: N
    • Link:

Sources

Technical Support Center: Optimizing the Suzuki Coupling of 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful execution and troubleshooting of the Suzuki coupling for 2-(4-Iodophenoxy)pyrimidine and related heteroaromatic substrates. Our approach moves beyond simple protocols to explain the fundamental causality behind each experimental choice, ensuring a robust and reproducible methodology.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for effective troubleshooting, as each step has unique requirements for success.

The cycle begins with an active Pd(0) catalyst. The aryl iodide, 2-(4-Iodophenoxy)pyrimidine, undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex.[4] This is typically the rate-determining step, and the reactivity of the halide is crucial (I > OTf > Br >> Cl).[3] Next, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[5][6] Finally, reductive elimination occurs, where the two organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-I pd0->pdiil Oxidative Addition (Ar-I) pdiir Ar-Pd(II)L₂-R' pdiil->pdiir Transmetalation (R'-B(OH)₂, Base) pdiir->pd0 Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') pdiir->Product ArI 2-(4-Iodophenoxy)pyrimidine ArI->pdiil Boronic R'-B(OH)₂ Boronic->pdiir Base Base (e.g., K₂CO₃) Base->pdiir

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2-(4-Iodophenoxy)pyrimidine in a direct question-and-answer format.

Q1: My reaction shows low yield or has failed completely. What are the primary causes?

A1: Complete or near-complete reaction failure typically points to a fundamental issue with one of the core components. Here is a systematic checklist:

  • Catalyst Inactivity (Oxygen Contamination): The active catalyst is Pd(0), which is highly sensitive to oxidation. Oxygen can convert it to inactive Pd(II), halting the catalytic cycle.[7]

    • Solution: Ensure all solvents are rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of an inert gas.

  • Improper Base Selection or Activity: The base is not just a proton scavenger; it is essential for activating the boronic acid for transmetalation.[5]

    • Solution: Ensure the base is of high quality, finely powdered, and dry. For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.[7][8] If your substrate is sensitive to strong bases, a milder base like KF can be used, though reaction rates may be slower.[9]

  • Inactive Boronic Acid: Boronic acids can degrade over time, especially through a process called protodeborylation, where the C-B bond is cleaved.[4] This is particularly an issue with electron-rich or some heteroaryl boronic acids.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. If protodeborylation is suspected, consider using a more stable boronic ester, such as a pinacol ester (R-Bpin).[4] Always use fresh, high-purity boronic acid.

  • Inappropriate Solvent System: The solvent must dissolve the reactants sufficiently, but also facilitate the different phases of the reaction (organic aryl halide, aqueous base).[10]

    • Solution: A biphasic solvent system is often optimal.[7] A combination of an aprotic organic solvent like 1,4-dioxane, toluene, or DMF with water (e.g., 4:1 or 5:1 ratio) is highly effective. The water helps dissolve the inorganic base, facilitating the formation of the active boronate species.[4]

Q2: I'm observing significant homocoupling of my boronic acid (R'-R'). How can I prevent this?

A2: Homocoupling of the boronic acid is typically promoted by the presence of Pd(II) species and oxygen. It can become a major side reaction if the primary catalytic cycle is stalled.

  • Causality: If the oxidative addition of the aryl iodide is slow or the Pd(0) catalyst is oxidized to Pd(II) before it can enter the main cycle, these Pd(II) species can catalyze the homocoupling of the boronic acid.[4]

  • Solution:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas your solvents and maintain a robust inert atmosphere throughout the reaction and workup.[7]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) that require in-situ reduction, a step where side reactions can occur.

    • Optimize Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: My starting aryl iodide is being consumed, but I'm getting a dehalogenated product instead. Why is this happening?

A3: Dehalogenation is a reductive side reaction where the aryl halide is converted to an arene (Ar-I → Ar-H).

  • Causality: After oxidative addition, the Ar-Pd(II)-I intermediate can undergo undesired reactions if transmetalation is slow. The palladium complex may react with sources of hydride in the reaction mixture, such as solvent impurities (alcohols), the base, or even the phosphine ligand.[4]

  • Solution:

    • Increase Transmetalation Rate: Ensure your base is effective and your boronic acid is active. Switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄) can accelerate transmetalation.

    • Choice of Ligand: Bulky, electron-rich phosphine ligands can accelerate the overall catalytic cycle, particularly the reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[1][11]

    • Solvent Purity: Use high-purity, anhydrous solvents (when not using a planned aqueous system) to minimize potential hydride sources.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst and ligand selection for 2-(4-Iodophenoxy)pyrimidine?

A1: Given that 2-(4-Iodophenoxy)pyrimidine is an electron-deficient heteroaromatic iodide, the oxidative addition step should be relatively facile. The key challenge may be potential coordination of the pyrimidine nitrogen to the palladium center.

  • Recommended Catalyst: A robust and common starting point is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). It is a reliable Pd(0) source where the ligand is already incorporated.

  • Alternative System: For more challenging couplings or for optimization, a combination of a palladium source like Pd₂(dba)₃ and a specific phosphine ligand offers more flexibility.

  • Recommended Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands developed by Buchwald are excellent choices as they promote both oxidative addition and reductive elimination.[11] A good starting point would be SPhos or XPhos . These ligands are known to be effective for coupling heteroaromatic halides.[12]

Q2: How do I choose the right base for my reaction?

A2: The base's role is to activate the boronic acid.[5] Its strength and properties must be matched to the stability of your substrate. Since 2-(4-Iodophenoxy)pyrimidine does not contain highly base-labile functional groups, you have several good options.

BaseStrengthCommon Use Case & Rationale
K₂CO₃ ModerateAn excellent, cost-effective, all-purpose base for general Suzuki couplings. Often used in a 2M aqueous solution.[8][13]
Cs₂CO₃ StrongMore soluble in organic solvents than K₂CO₃. Often provides faster rates for less reactive substrates.[14]
K₃PO₄ StrongA strong, non-nucleophilic base. Very effective for challenging couplings, including those with aryl chlorides.[7]
KF MildUsed when substrates contain base-sensitive functional groups (e.g., esters) that could be hydrolyzed by stronger bases.[9]
Q3: Which solvent system should I use?

A3: The solvent system is critical for ensuring that all components can interact effectively.[15] For this substrate, a polar aprotic solvent in combination with water is highly recommended.

Solvent SystemTypical Ratio (v/v)Rationale & Considerations
Dioxane / Water 4:1 to 10:1A very common and effective system. Dioxane has good solvating power for many organic compounds.[16]
Toluene / Water 4:1 to 10:1Good for reactions at higher temperatures due to toluene's high boiling point.
DMF / Water 4:1 to 10:1DMF is a highly polar solvent that can be effective for poorly soluble substrates, but may be harder to remove.[16][17]
THF / Water 4:1 to 10:1A good general-purpose solvent, but its lower boiling point limits the reaction temperature.[16]

Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of 2-(4-Iodophenoxy)pyrimidine with a generic arylboronic acid.

Reagents & Recommended Conditions:

ComponentStoichiometryMolarity/Loading
2-(4-Iodophenoxy)pyrimidine1.0 eq-
Arylboronic Acid1.2 eq-
Pd(PPh₃)₄0.02 to 0.05 eq2-5 mol%
K₂CO₃2.0 to 3.0 eq-
Solvent (Dioxane/H₂O, 4:1 v/v)-~0.1 M
Temperature -80-100 °C

Step-by-Step Procedure:

  • Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Iodophenoxy)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed dioxane and water (4:1 ratio) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues, this logical workflow can help diagnose the problem.

Troubleshooting_Workflow cluster_check Initial Checks cluster_optimize Optimization Strategy cluster_analysis Byproduct Analysis cluster_solution Targeted Solutions start Reaction Issue (Low Yield / Byproducts) check_reagents 1. Reagent Quality? (Boronic acid, base, solvent) start->check_reagents check_setup 2. Anaerobic Setup? (Degassing, inert gas) start->check_setup is_homocoupling Homocoupling (R'-R')? start->is_homocoupling is_dehalogenation Dehalogenation (Ar-H)? start->is_dehalogenation is_deborylation Protodeborylation? start->is_deborylation opt_base Change Base (e.g., K₂CO₃ → K₃PO₄) check_setup->opt_base If setup is OK opt_ligand Change Ligand/Catalyst (e.g., PPh₃ → SPhos) opt_base->opt_ligand opt_temp Adjust Temperature opt_ligand->opt_temp opt_solvent Change Solvent System opt_temp->opt_solvent sol_homo Improve Degassing Use Pd(0) source is_homocoupling->sol_homo sol_dehalo Increase Transmetalation Rate (Stronger Base) is_dehalogenation->sol_dehalo sol_debor Use Boronic Ester (R-Bpin) Use fresh boronic acid is_deborylation->sol_debor

Sources

Recrystallization techniques for purifying 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Iodophenoxy)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the principles behind the purification process, enabling you to troubleshoot and optimize your recrystallization experiments effectively.

Introduction: The Challenge of Purifying 2-(4-Iodophenoxy)pyrimidine

2-(4-Iodophenoxy)pyrimidine is a key building block in medicinal chemistry, valued for its pyrimidine core, which is a privileged structure in many bioactive molecules, and the reactive iodine handle, perfect for further elaboration via cross-coupling reactions.[1] The purity of this starting material is paramount to the success of subsequent synthetic steps.

The typical synthesis of this compound is a Williamson ether synthesis, reacting the sodium salt of 4-iodophenol with 2-chloropyrimidine.[2][3][4][5] This reaction, while generally robust, can lead to several impurities that must be removed. Recrystallization is the most common and cost-effective method for purifying such solid organic compounds on a laboratory and industrial scale. However, finding the optimal conditions can be a significant challenge.

This guide provides a systematic approach to developing a recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(4-Iodophenoxy)pyrimidine in a practical question-and-answer format.

Q1: My crude product is an oil and won't solidify, even after cooling. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the solute's solubility is so high in the hot solvent that it remains a supersaturated liquid upon cooling, rather than forming a crystalline lattice. This is often due to residual solvent from the reaction workup (e.g., DMF, DMSO) or the presence of impurities that depress the melting point.

  • Immediate Actions:

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure, solid 2-(4-Iodophenoxy)pyrimidine, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystallization.

    • Reduce Temperature: Ensure your ice bath is as cold as possible. Sometimes, a lower temperature is needed to overcome the energy barrier to nucleation.

  • Systematic Troubleshooting:

    • Solvent System Re-evaluation: The chosen solvent may be too good. You need a solvent in which the compound is soluble when hot but sparingly soluble when cold. Consider switching to a less polar solvent or using a two-solvent system. For instance, if you are using ethanol, try adding water (an anti-solvent) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop or two of ethanol to redissolve, and allow it to cool slowly.

    • Pre-purification: If significant impurities are present, consider a quick purification step before recrystallization. A simple plug of silica gel, eluting with an appropriate solvent mixture (e.g., Hexane/Ethyl Acetate), can remove highly polar or non-polar impurities that may be inhibiting crystallization.

Q2: I'm getting very low recovery of my product after recrystallization. How can I improve my yield?

A2: Low recovery is a common issue and can be attributed to several factors. The key is to maximize the differential solubility of your product at high and low temperatures.

  • Potential Causes & Solutions:

    • Using Too Much Solvent: This is the most frequent cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point. If you add too much solvent, a significant portion of your product will remain dissolved even after cooling.

      • Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[7]

      • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.

    • Inappropriate Solvent Choice: The solvent may be too "good" at room temperature, meaning your compound has significant solubility even when cold.

      • Solution: Refer to the solvent selection table below and perform small-scale solubility tests to find a more suitable solvent or solvent pair.

Q3: My recrystallized product is still impure. I see multiple spots on my TLC plate. What went wrong?

A3: This indicates that the chosen recrystallization conditions are not effectively separating the desired product from the impurities.

  • Troubleshooting Steps:

    • Impurity Profile: Identify the likely impurities. In a Williamson ether synthesis, these could be unreacted 4-iodophenol (acidic) or 2-chloropyrimidine (basic character).

      • Solution for Acidic/Basic Impurities: Perform a liquid-liquid extraction before recrystallization. Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted 4-iodophenol, followed by a wash with dilute acid (e.g., 1M HCl) if needed. Then, proceed with the recrystallization.

    • Solvent Selection: The impurity may have similar solubility to your product in the chosen solvent.

      • Solution: Experiment with different solvents. A different solvent system may have a better solubility profile for separating your product from the specific impurity. For pyrimidine derivatives, solvents like ethanol, acetone, or mixtures with water are often effective.[8] For iodoaromatic compounds, solvents such as ethanol, chloroform, or hexane might be suitable.[9][10]

    • Consider a Second Recrystallization: Sometimes, a single recrystallization is not sufficient to achieve high purity. A second recrystallization from the same or a different solvent system can often remove persistent impurities.

Q4: No crystals are forming, even after cooling in an ice bath for an extended period.

A4: This is a frustrating but solvable problem, usually stemming from either a solution that is not supersaturated or an inhibition of nucleation.

  • Troubleshooting Flow:

    • Check for Supersaturation: The solution may be too dilute.

      • Action: Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Patience: Some compounds are slow to crystallize.

      • Action: Leave the flask in a cold environment (e.g., refrigerator) overnight. Ensure it is sealed to prevent solvent evaporation.

    • Try a Different Solvent System: The current solvent may not be appropriate.

      • Action: If you are using a single solvent, try adding an anti-solvent. For example, if your compound is dissolved in a polar solvent like acetone, try adding a non-polar anti-solvent like hexane dropwise.

Developing a Recrystallization Protocol

The following section provides a systematic workflow for developing a robust recrystallization protocol for 2-(4-Iodophenoxy)pyrimidine.

Step 1: Solvent Screening

The ideal recrystallization solvent should dissolve the compound completely at its boiling point and poorly at low temperatures.

Solvent Selection Guide for 2-(4-Iodophenoxy)pyrimidine

Solvent ClassExample SolventsRationale & Expected Solubility
Alcohols Ethanol, Isopropanol, MethanolThe pyrimidine and ether functionalities suggest good solubility in hot alcohols, with reduced solubility upon cooling. Ethanol is a common choice for pyrimidine derivatives.[8]
Ketones AcetoneA polar aprotic solvent that can be effective. Its volatility makes it easy to remove. Often used for similar heterocyclic compounds.[11][12]
Esters Ethyl AcetateA moderately polar solvent. Often used in combination with a non-polar solvent like hexane for two-solvent recrystallizations.
Aromatic TolueneThe aromatic nature of the compound suggests it will be soluble in hot toluene. Often good for achieving high-quality crystals.
Alkanes Hexane, HeptaneLikely to be a poor solvent on its own, but an excellent anti-solvent when paired with a more polar solvent like ethyl acetate or acetone.
Chlorinated Dichloromethane (DCM)Good for dissolving many organic compounds, but its low boiling point can make it less ideal for recrystallization unless used as part of a solvent-diffusion setup.
Ethers Diethyl Ether, THFSimilar to DCM, good solubility but can be too volatile. THF is a polar option.[13]

Experimental Protocol: Small-Scale Solvent Test

  • Place ~20-30 mg of crude 2-(4-Iodophenoxy)pyrimidine into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves easily (this would make it a poor single-recrystallization solvent).

  • If the compound is insoluble at room temperature, heat the test tube in a sand bath or water bath to the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Step 2: Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for single-solvent and two-solvent recrystallization.

Recrystallization_Workflow Recrystallization Workflow for 2-(4-Iodophenoxy)pyrimidine cluster_prep Preparation cluster_decision Method Selection cluster_single Single-Solvent Method cluster_two Two-Solvent Method Start Crude 2-(4-Iodophenoxy)pyrimidine Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Decision Good Single Solvent Found? Solvent_Screen->Decision Dissolve Dissolve Crude in MINIMUM Boiling Solvent Decision->Dissolve Yes Dissolve_S1 Dissolve Crude in MINIMUM Boiling Solvent 1 (Good Solvent) Decision->Dissolve_S1 No Hot_Filter Hot Gravity Filtration (if insoluble impurities exist) Dissolve->Hot_Filter Cool Cool Slowly to RT, then Ice Bath Hot_Filter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect Wash Wash with COLD Solvent Collect->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry End Pure 2-(4-Iodophenoxy)pyrimidine Dry->End Add_S2 Add Hot Anti-Solvent 2 (Poor Solvent) Dropwise until Cloudy Dissolve_S1->Add_S2 Redissolve Add Solvent 1 Dropwise to Re-clarify Add_S2->Redissolve Cool_2 Cool Slowly to RT, then Ice Bath Redissolve->Cool_2 Collect_2 Collect Crystals by Vacuum Filtration Cool_2->Collect_2 Wash_2 Wash with COLD Solvent Mixture Collect_2->Wash_2 Dry_2 Dry Crystals (Vacuum Oven) Wash_2->Dry_2 Dry_2->End

Caption: Workflow for selecting and performing recrystallization.

Step 3: Execution and Troubleshooting Logic

The following diagram outlines the logical steps to take when troubleshooting a failed or suboptimal recrystallization experiment.

Troubleshooting_Logic Troubleshooting Recrystallization cluster_problems Identify the Problem cluster_solutions Implement Solutions Start Recrystallization Outcome Unsatisfactory No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Oiling_Out Product Oils Out Start->Oiling_Out Impure Product Still Impure (TLC) Start->Impure Sol_No_Crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Use Anti-Solvent No_Crystals->Sol_No_Crystals Sol_Low_Yield 1. Reduce Initial Solvent Volume 2. Slower Cooling 3. Re-evaluate Solvent Choice Low_Yield->Sol_Low_Yield Sol_Oiling_Out 1. Use More Solvent 2. Switch to a Poorer Solvent 3. Use Two-Solvent System Oiling_Out->Sol_Oiling_Out Sol_Impure 1. Pre-purification (Wash/Column) 2. Re-crystallize from a   Different Solvent 3. Slower Cooling Impure->Sol_Impure End Successful Purification Sol_No_Crystals->End Sol_Low_Yield->End Sol_Oiling_Out->End Sol_Impure->End

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Boyd, M. R., et al. (2006). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. Molecules, 11(6), 477-483. Available at: [Link]

  • U.S. Patent 4,476,306A. (1984). Method of preparing 2,4-dihydroxypyrimidine. Google Patents.
  • European Patent EP1588997A1. (2005). Process for the preparation of iodoaromatic compounds. Google Patents.
  • European Patent EP0227415A2. (1987). Pyrimidine derivatives. Google Patents.
  • Korean Patent KR20160065496A. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
  • Lulinski, S., et al. (2002). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Molecules, 7(8), 583-589. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kumar, D., et al. (2006). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. Molecules, 11(6), 477-483. Available at: [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 241-246. Available at: [Link]

  • European Patent EP0071018B1. (1985). Process for preparing 2,4-dihydroxypyrimidine (uracil). Google Patents.
  • U.S. Patent 5,463,055A. (1995). Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. Google Patents.
  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • U.S. Patent 4,746,758A. (1988). Processes for preparing iodinated aromatic compounds. Google Patents.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • Yakubu, I. I., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(6), 246-270. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Baluja, S., & Kachhadia, N. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(4), 345-350. Available at: [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Iodophenoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization. (2008). Pyrimidine derivatives as anticancer agents. (Patent No. WO2008083465A1). Google Patents.
  • LibreTexts, C. (2023). Williamson Ether Synthesis. Available at: [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • LibreTexts, C. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Merkushev, E. B. (1988). Advances in the Direct Iodination of Aromatic Compounds. Russian Chemical Reviews, 57(10), 946-956. Available at: [Link]

  • PubChem. (n.d.). 2,4-dioxo-1H-pyrimidine-5-diazonium. National Center for Biotechnology Information. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

Sources

Technical Support Center: Impurity Analysis of 2-(4-Iodophenoxy)pyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-Iodophenoxy)pyrimidine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this important pharmaceutical intermediate via High-Performance Liquid Chromatography (HPLC). My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and resolve common analytical challenges effectively.

Introduction: The Criticality of Impurity Profiling

2-(4-Iodophenoxy)pyrimidine serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability.[1] Regulatory bodies like the FDA and EMA, guided by the International Council on Harmonisation (ICH), mandate stringent control over impurities.[1] Therefore, a robust, stability-indicating HPLC method is not just a quality control requirement but a cornerstone of a successful drug development program.

This guide will address common issues encountered during the HPLC analysis of 2-(4-Iodophenoxy)pyrimidine, from method development to routine testing, in a practical question-and-answer format.

Section 1: Understanding Potential Impurities

A logical approach to impurity identification begins with understanding their potential origins. For 2-(4-Iodophenoxy)pyrimidine, impurities can generally be classified into two main categories: process-related impurities and degradation products.

Q1: What are the likely process-related impurities in the synthesis of 2-(4-Iodophenoxy)pyrimidine?

Answer: The most common synthetic route to 2-(4-Iodophenoxy)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction between a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) and 4-iodophenol. Based on this, the following process-related impurities should be considered:

  • Unreacted Starting Materials:

    • 4-Iodophenol

    • 2,4-Dichloropyrimidine (or other dihalopyrimidine starting material)

  • Isomeric Impurities:

    • If 2,4-dichloropyrimidine is used, there is a possibility of forming the 4-(4-Iodophenoxy)pyrimidine isomer. The relative amounts of the 2- and 4- substituted products will depend on the reaction conditions.

  • By-products:

    • Hydrolysis products of the dihalopyrimidine starting material.

    • Products of side reactions involving the solvent or base used in the synthesis.

Section 2: Troubleshooting Common HPLC Issues

This section provides a systematic approach to diagnosing and resolving common chromatographic problems.

Q2: My main peak for 2-(4-Iodophenoxy)pyrimidine is tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing is a common issue and can compromise resolution and integration accuracy. The primary cause is often secondary interactions between the analyte and the stationary phase.

Causality: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, residual, un-capped silanol groups on the silica-based stationary phase can be acidic and interact with basic sites on the analyte molecule, causing tailing. 2-(4-Iodophenoxy)pyrimidine has basic nitrogen atoms in the pyrimidine ring which are prone to such secondary interactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the basic nitrogens on the pyrimidine ring. This reduces their interaction with the acidic silanol groups.

    • Action: Add 0.1% (v/v) of formic acid or TFA to both the aqueous and organic components of your mobile phase.

  • Column Selection and Health:

    • Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping are less prone to silanol interactions.

    • Action: If the problem persists, switch to a column specifically designed for polar analytes or one with a high degree of end-capping. If the column is old, it may be degraded; replace it with a new one.

  • Sample Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Q3: I am observing a fronting peak for 2-(4-Iodophenoxy)pyrimidine. What is the cause and solution?

Answer: Peak fronting, often appearing as a "shark fin," is less common than tailing but indicates a significant issue.

Causality: The most frequent cause of peak fronting is sample overload, where the concentration of the analyte is too high for the column to handle under the given conditions. Another potential cause is a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Reduce Sample Concentration:

    • Rationale: An overloaded column cannot establish a proper equilibrium for the analyte between the mobile and stationary phases, leading to a distorted peak shape.

    • Action: Prepare a 1:10 dilution of your sample and inject it. If the fronting is eliminated, you have confirmed sample overload. Determine the optimal concentration range for your method.

  • Check Sample Solvent:

    • Rationale: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, the sample band will not focus properly at the head of the column.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If the analyte's solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

Q4: I see a new, unexpected peak in my chromatogram after the sample has been sitting on the autosampler for a few hours. What could this be?

Answer: The appearance of a new peak over time strongly suggests on-instrument degradation of your analyte.

Causality: 2-(4-Iodophenoxy)pyrimidine, like many organic molecules, can be susceptible to degradation under certain conditions. The ether linkage could be a point of hydrolysis, especially if the sample is dissolved in an aqueous medium that is not pH-controlled. The pyrimidine ring itself can also undergo degradation.

Investigative Actions:

  • Perform a Forced Degradation Study:

    • Rationale: A forced degradation study is essential for developing a stability-indicating method.[2] It helps to intentionally generate degradation products and ensure your HPLC method can separate them from the main analyte.

    • Action: Expose solutions of 2-(4-Iodophenoxy)pyrimidine to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in ICH guideline Q1A(R2). Analyze the stressed samples to see if any of the generated degradants match the retention time of the new peak.

  • Sample Solution Stability:

    • Rationale: The stability of the analyte in the chosen sample solvent is crucial for reliable results.

    • Action: Prepare the sample solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it at the autosampler temperature. This will establish the stability of your sample solution and define the maximum allowable run time for a sequence. If instability is observed, consider changing the sample solvent or adjusting its pH.

Section 3: Proactive FAQs for Method Development and Validation

This section provides answers to frequently asked questions to help you build a robust and reliable HPLC method from the ground up.

Q5: What is a good starting point for an HPLC method for 2-(4-Iodophenoxy)pyrimidine?

Answer: A reversed-phase method is generally suitable for this compound. Here is a recommended starting point:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds. C8 columns can also be considered.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minutesA gradient elution is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Detection UV at 254 nmAromatic nature of the compound suggests strong absorbance in the UV region.
Injection Vol. 10 µLA good starting point, can be adjusted based on response.
Q6: How do I validate this HPLC method according to ICH guidelines?

Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[4] According to ICH Q2(R1), the following parameters should be evaluated for an impurity method:[5][6]

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants, matrix). This is demonstrated through peak purity analysis (using a PDA detector) and by spiking the sample with known impurities and degradants to ensure they are well-separated. Forced degradation studies are crucial here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting threshold to 120% of the specification limit for the impurity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a blank matrix with a known amount of the impurity at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q7: What is a "stability-indicating" method, and why is it important?

Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) or, in this case, the intermediate, in the presence of its degradation products.[2]

Importance:

  • True Stability Assessment: It ensures that a decrease in the concentration of the main compound is due to degradation and not just analytical variability.

  • Mass Balance: It allows for a "mass balance" calculation, where the initial amount of the compound should be approximately equal to the sum of the remaining compound and all the degradation products formed.

  • Safety and Efficacy: It helps in identifying and quantifying potentially toxic degradation products that may form during the shelf life of the drug product.

The development of a stability-indicating method is a regulatory expectation and is achieved through comprehensive forced degradation studies.[2]

Visual Workflow: From Problem to Solution

Caption: A logical flowchart for HPLC troubleshooting.

References

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 280-288. Available at: [Link]

  • International Conference on Harmonisation. (2006). ICH Q3A Impurities in New Drug Substances. Available at: [Link]

  • International Conference on Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Available at: [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59.
  • International Conference on Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Phenoxypyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] Its inherent ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure for inhibitor design.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of these inhibitors: the 2-phenoxypyrimidine analogs. We will explore how subtle molecular modifications to this core structure can profoundly impact inhibitory potency and selectivity against key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

A key synthetic precursor for generating diverse libraries of these analogs is the 2-(4-iodophenoxy)pyrimidine scaffold. The iodine atom serves as a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling extensive SAR studies.[3]

The 2-Phenoxypyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The 2-phenoxypyrimidine core orients itself within the kinase ATP-binding site, with the pyrimidine ring typically forming hydrogen bonds with the hinge region of the kinase. The phenoxy group extends into the hydrophobic pocket, providing a platform for substitutions that can enhance potency and modulate selectivity.

cluster_0 General Scaffold cluster_1 Key Interactions Scaffold 2-Phenoxypyrimidine Core Hinge Kinase Hinge Region Scaffold->Hinge H-Bonds Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic Hydrophobic Interactions

Caption: Core interactions of the 2-phenoxypyrimidine scaffold.

Comparative SAR Analysis of 2-Phenoxypyrimidine Analogs

The following sections dissect the SAR of 2-phenoxypyrimidine analogs by examining substitutions at key positions on both the pyrimidine and the phenoxy rings. The data presented is a synthesis of findings from various studies on related pyrimidine-based kinase inhibitors, providing a comprehensive overview of the guiding principles for designing potent and selective inhibitors.

Substitutions on the Pyrimidine Ring (Positions 4, 5, and 6)

Modifications on the pyrimidine ring are critical for establishing interactions with the solvent-exposed region and can significantly influence the overall conformation of the inhibitor.

Compound Series Substitution at Position 4 Substitution at Position 5 Substitution at Position 6 Target Kinase IC50 (µM) Key SAR Insights
A -NH-Aryl-H-HPAK1VariesThe nature of the aryl group is crucial. Electron-donating or withdrawing groups can modulate activity.[4]
A -NH-Aryl-Br-HPAK1Improved PotencyIntroduction of a bromine atom at the 5-position generally enhances inhibitory activity.[4]
B -Aryl-H-ArylEGFR/VEGFR-2VariesThe nature and substitution pattern of the aryl groups at positions 4 and 6 are critical for dual inhibitory activity.[5]
C -NH2-H-NH-ArylJNK2VariesOptimization of the C4-aminoaryl ring is key to modulating kinase selectivity.

Key Insights from Pyrimidine Ring Modifications:

  • Position 4: Substitution with an amino group linked to an aryl ring is a common strategy. The nature of this aryl substituent can fine-tune potency and selectivity.

  • Position 5: Small, electron-withdrawing groups like bromine can enhance potency, potentially by inducing a favorable conformational change or through halogen bonding.[4]

  • Position 6: The introduction of aryl groups can lead to dual inhibitory activity against kinases like EGFR and VEGFR-2.[5]

Substitutions on the Phenoxy Ring

The phenoxy ring provides a vector into a hydrophobic pocket of the kinase active site. Substitutions on this ring are pivotal for enhancing binding affinity and achieving selectivity.

Compound Series Phenoxy Ring Substitution Target Kinase IC50 (µM) Key SAR Insights
D 4-FluoroVEGFR-2VariesA 4-fluoro substitution is often beneficial for potency against VEGFR-2.[6]
D 4-TrifluoromethylVEGFR-2VariesElectron-withdrawing groups like trifluoromethyl can enhance activity.[6]
E 3,4-DichloroVEGFR-2VariesDichloro substitution patterns can improve inhibitory potential.
F 4-MethoxyEGFR/VEGFR-2VariesThe electronic nature of the substituent (donating vs. withdrawing) can influence dual inhibitory profiles.[5]

Key Insights from Phenoxy Ring Modifications:

  • Para-Substitution: The 4-position of the phenoxy ring is a critical point for modification. Electron-withdrawing groups such as fluoro and trifluoromethyl are often favored for enhancing potency against VEGFR-2.[6]

  • Hydrophobicity: The hydrophobic character of the substituent plays a significant role in occupying the hydrophobic pocket.

  • Electronic Effects: The electronic properties of the substituents can influence the overall electron density of the phenoxy ring, affecting its interaction with the target kinase.

Experimental Protocols for Evaluating Inhibitor Potency

The determination of inhibitor potency is a critical step in the drug discovery process. The following are standard experimental protocols used to evaluate the activity of 2-phenoxypyrimidine analogs.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and detection reagents.

  • Assay Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The recombinant VEGFR-2 enzyme is incubated with the test compound in the kinase buffer for a predetermined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the poly(Glu, Tyr) substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant kinase domain ensures that the observed inhibition is a direct effect on the target enzyme and not due to off-target effects in a cellular context.

  • Poly(Glu, Tyr) Substrate: This artificial substrate is readily phosphorylated by many tyrosine kinases, providing a robust and reproducible signal.

  • ATP Concentration: The ATP concentration is typically kept at or near its Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

cluster_0 Workflow Start Prepare Compound Dilutions Incubate Incubate Kinase and Compound Start->Incubate Initiate Initiate Reaction (ATP + Substrate) Incubate->Initiate Terminate Terminate Reaction Initiate->Terminate Detect Detect Phosphorylation Terminate->Detect Analyze Calculate IC50 Detect->Analyze End Report Results Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Methodology:

  • Cell Lines: Cancer cell lines known to overexpress the target kinase (e.g., HUVEC for VEGFR-2, A549 for EGFR) are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Causality Behind Experimental Choices:

  • Relevant Cell Lines: The choice of cell line is critical to ensure that the observed antiproliferative effect is likely mediated through the inhibition of the target kinase.

  • MTT/MTS Assay: These assays are widely used due to their simplicity, reproducibility, and correlation with cell number.

Visualizing the Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the mechanism by which 2-phenoxypyrimidine analogs can inhibit the VEGFR-2 signaling pathway, a critical driver of angiogenesis in tumors.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Inhibitor 2-Phenoxypyrimidine Analog Inhibitor->Block Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Block->Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The 2-phenoxypyrimidine scaffold continues to be a highly productive starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to both the pyrimidine and phenoxy rings to achieve high potency and selectivity. Future efforts in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles and the ability to overcome drug resistance mechanisms. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of 2-phenoxypyrimidine-based therapeutics.

References

  • Mahapatra, R. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-39.
  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2015). Molecules, 20(8), 14867-14893.
  • Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1349-1361.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6265.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 733887.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2011). MedChemComm, 2(8), 754-758.
  • De, P., et al. (2011). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry, 14(5), 794-825.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2432.
  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2023). European Journal of Medicinal Chemistry, 259, 115664.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry, 57(16), 7031-7040.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Pharmaceuticals, 16(12), 1709.
  • A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. (2010). Journal of Medicinal Chemistry, 53(12), 4702-4713.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2022). Frontiers in Chemistry, 10, 1029633.
  • Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19131-19142.
  • Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. (2023). Future Medicinal Chemistry, 15(14), 1195-1212.

Sources

A Comparative Guide to the Validation of 2-(4-Iodophenoxy)pyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the journey from a promising chemical structure to an approved therapeutic is fraught with challenges. Key among these is achieving target specificity and potency while maintaining favorable drug-like properties.

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms are adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, effectively mimicking the adenine base of ATP.[1][3] This guide focuses on a specific, less-characterized derivative: 2-(4-Iodophenoxy)pyrimidine . We will not merely review this single entity, but rather use it as a case study to present a comprehensive, multi-stage framework for the validation of any novel kinase inhibitor scaffold. This document provides the causal logic behind experimental choices and the detailed protocols necessary to rigorously assess a scaffold's potential, comparing its foundational characteristics to other established inhibitor classes.

Section 1: The Rationale for Pyrimidine-Based Scaffolds

The enduring success of the pyrimidine scaffold stems from its structural and chemical properties, which are highly conducive to kinase inhibition. Molecules like the EGFR inhibitor Osimertinib and the Aurora kinase inhibitor Alisertib leverage a pyrimidine core to achieve high potency.[1][4] The core's ability to be readily functionalized at various positions allows medicinal chemists to fine-tune selectivity and physicochemical properties. The 2-(4-Iodophenoxy)pyrimidine structure introduces a flexible phenoxy linkage and a strategically placed iodine atom, which can be exploited for further chemical modification (e.g., through cross-coupling reactions) or to form specific halogen bonds within the ATP pocket, potentially enhancing binding affinity and selectivity.

cluster_kinase Kinase ATP-Binding Site cluster_inhibition Mechanism of Inhibition Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Blocked Binding Blocked ATP->Blocked Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) Substrate->Phosphorylated_Substrate Inhibitor Pyrimidine Scaffold (e.g., 2-(4-Iodophenoxy)pyrimidine) Inhibitor->Kinase Competitively Binds Blocked->Kinase

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based scaffold.

Section 2: A Comparative Overview of Privileged Kinase Inhibitor Scaffolds

To understand the potential of the 2-(4-Iodophenoxy)pyrimidine scaffold, it is essential to compare it with other classes that have achieved clinical success. Each scaffold presents a unique combination of binding interactions, synthetic accessibility, and inherent ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scaffold ClassCore StructureKey H-Bond InteractionsExamples of Approved DrugsKnown AdvantagesKnown Disadvantages
2-Aminopyrimidine Pyrimidine with an amine at C2Forms 1-2 H-bonds with the kinase hinge region.[1]Imatinib, NilotinibHigh synthetic tractability; well-understood structure-activity relationships (SAR).Can have off-target activity against related kinases.
Pyrazolo[3,4-d]pyrimidine Fused pyrazole and pyrimidine ringsIsostere of adenine, mimicking its H-bond pattern with the hinge.[3]IbrutinibOften exhibits high potency and selectivity due to rigid, planar structure.Can be challenging to synthesize; may have solubility issues.
4-Aminopyrazolopyrimidine Pyrazolopyrimidine with an amine at C4The amine group forms a critical H-bond with the hinge region backbone.[5]AlectinibPotent and selective against various tyrosine and serine/threonine kinases.Modifications can be synthetically complex.
2-(Phenoxy)pyrimidine Pyrimidine linked to a phenyl ring via oxygenPyrimidine nitrogens interact with the hinge; phenoxy group explores a deeper pocket.Case Study Scaffold FamilyModular design allows for easy modification of the phenoxy ring to tune selectivity.Potential for rotational freedom, which can impact binding entropy.

Section 3: The Experimental Validation Workflow

Validating a novel scaffold is a systematic process of building confidence through a tiered series of experiments. Each stage answers critical questions about the compound's potency, selectivity, cellular activity, and drug-like properties.

G A Step 1: Biochemical Validation B Step 2: Cell-Based Validation A->B Promising candidates advance A1 Potency (IC50) A->A1 A2 Selectivity Profiling A->A2 C Step 3: ADME-Tox Profiling B->C Cell-active compounds advance B1 Target Engagement B->B1 B2 Downstream Signaling B->B2 B3 Cell Viability B->B3 D Step 4: In Vivo Studies C->D Compounds with good drug-like properties advance C1 Metabolic Stability C->C1 C2 CYP Inhibition C->C2 C3 Permeability C->C3 D1 Pharmacokinetics (PK) D->D1 D2 Pharmacodynamics (PD) D->D2 D3 Efficacy Models D->D3

Sources

Validating the Mechanism of Action of 2-(4-Iodophenoxy)pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the pyrimidine scaffold has emerged as a "privileged" structure. Its resemblance to the adenine core of ATP makes it an ideal starting point for the development of potent and selective enzyme inhibitors, most notably protein kinase inhibitors. This guide provides an in-depth, experience-driven framework for validating the mechanism of action of a specific class of pyrimidine compounds: 2-(4-Iodophenoxy)pyrimidine derivatives.

Here, we move beyond rote protocol recitation. We will delve into the scientific rationale behind each experimental choice, establishing a self-validating workflow that builds a robust and defensible data package. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

The Working Hypothesis: Kinase Inhibition as the Primary Mechanism of Action

Given the structural motifs of 2-(4-Iodophenoxy)pyrimidine derivatives, our primary working hypothesis is that these compounds function as tyrosine kinase inhibitors . The 2-phenoxypyrimidine core is a well-established pharmacophore in numerous approved kinase inhibitors. The 4-iodo substituent on the phenoxy ring likely plays a crucial role in modulating potency and selectivity by forming specific interactions within the ATP-binding pocket of the target kinase(s).

Our validation strategy, therefore, will be a multi-pronged approach to first confirm direct kinase engagement and inhibition, and then to elucidate the downstream cellular consequences of this inhibition.

A Multi-Tiered Approach to Mechanism of Action Validation

We will employ a tiered approach, starting with broad, high-throughput methods to identify potential kinase targets and progressing to more focused, hypothesis-driven experiments to confirm the mechanism of action in a cellular context.

cluster_0 Tier 1: Target Identification & Initial Potency cluster_1 Tier 2: Cellular Target Engagement & Phenotype cluster_2 Tier 3: Pathway Analysis & Biomarker Identification Kinome Profiling Kinome Profiling In Vitro Kinase Assays In Vitro Kinase Assays Kinome Profiling->In Vitro Kinase Assays Identifies top hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) In Vitro Kinase Assays->Cellular Thermal Shift Assay (CETSA) Selects potent hits for cellular studies Cell Viability Assays Cell Viability Assays Cellular Thermal Shift Assay (CETSA)->Cell Viability Assays Confirms target binding in cells Western Blotting Western Blotting for Phospho-protein Analysis Cell Viability Assays->Western Blotting Correlates phenotype with pathway modulation cluster_0 In Vitro Kinase Assay Workflow Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation IodoPy-1 (Serial Dilution) IodoPy-1 (Serial Dilution) IodoPy-1 (Serial Dilution)->Incubation ATP + Substrate ATP + Substrate ATP + Substrate->Incubation Detection Detection Incubation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Caption: Workflow for in vitro determination of kinase IC50.

Tier 2: Cellular Target Engagement and Phenotype

A. Cellular Thermal Shift Assay (CETSA)

This assay confirms that IodoPy-1 binds to its target protein inside intact cells.

  • Rationale: Target engagement is a prerequisite for a compound's cellular activity. CETSA measures the thermal stabilization of a protein upon ligand binding. [1][2][3][4][5]* Protocol:

    • Culture cells expressing the target kinase (e.g., A549 cells for EGFR) to 80-90% confluency.

    • Treat cells with IodoPy-1 (at various concentrations) or vehicle (DMSO) for a defined period (e.g., 1 hour).

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stabilized proteins.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or ELISA.

    • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

B. Cell Viability Assays

These assays determine the effect of IodoPy-1 on the proliferation and survival of cancer cells.

  • Rationale: This links target engagement to a cellular phenotype. [6][7]* Protocol:

    • Seed cancer cells (e.g., A549 for EGFR-driven cancers) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of IodoPy-1, Osimertinib, and Sorafenib for 72 hours.

    • Add a viability reagent (e.g., WST-1, MTT, or CellTiter-Glo) and incubate according to the manufacturer's instructions. [6] 4. Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cell viability.

Tier 3: Pathway Analysis

A. Western Blotting for Phospho-protein Analysis

This experiment verifies that IodoPy-1 inhibits the signaling pathway downstream of its target kinase.

  • Rationale: A true kinase inhibitor should reduce the phosphorylation of its direct substrates and downstream signaling components. [8][9][10]* Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with IodoPy-1, Osimertinib, or Sorafenib at various concentrations for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes).

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated forms of the target kinase (e.g., p-EGFR) and downstream effectors (e.g., p-AKT, p-ERK).

    • Also, probe for the total protein levels of these targets and a loading control (e.g., GAPDH) to ensure equal loading.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of pathway inhibition.

cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival IodoPy-1 IodoPy-1 IodoPy-1->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by IodoPy-1.

Conclusion: Building a Coherent Narrative

The validation of a compound's mechanism of action is not merely the execution of a series of experiments. It is the construction of a logical and coherent scientific narrative. By following the tiered, comparative, and self-validating approach outlined in this guide, researchers can confidently characterize novel 2-(4-Iodophenoxy)pyrimidine derivatives. The convergence of data from in vitro biochemical assays, cellular target engagement studies, phenotypic screens, and pathway analysis provides a robust foundation for advancing promising compounds into the next phase of drug development.

This rigorous validation process is essential for understanding not only how a compound works but also for predicting its potential efficacy and safety profile, ultimately increasing the probability of success in the challenging journey of bringing a new therapeutic to patients.

References

  • Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. PubMed Central. Available at: [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors:A review | Request PDF. ResearchGate. Available at: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Assay Validation for Receptor Tyrosine Kinase Inhibitor Treatment V1. NCI. Available at: [Link]

  • TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • 2.3 Cell viability assay. Bio-protocol. Available at: [Link]

  • Development and Validation of Sorafenib-eluting Microspheres to Enhance Therapeutic Efficacy of Transcatheter Arterial Chemoembolization in a Rat Model of Hepatocellular Carcinoma. PMC - PubMed Central. Available at: [Link]

  • Kinome Profiling. Oncolines B.V. Available at: [Link]

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. PMC. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Validation of a Lab-on-Chip Assay for Measuring Sorafenib Effectiveness on HCC Cell Proliferation. PMC - NIH. Available at: [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. PMC - PubMed Central. Available at: [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). AstraZeneca. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. PMC. Available at: [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Available at: [Link]

  • DNA Damage and Repair in Thyroid Physiology and Disease. Oxford Academic. Available at: [Link]

  • Study Details | NCT03543683 | Combination of Osimertinib and Aspirin to Treat 1st Generation EGFR-TKI Resistance in NSCLC. ClinicalTrials.gov. Available at: [Link]

  • KinomePro. Pamgene. Available at: [Link]

  • Dosing Strategies With Sorafenib in HCC. YouTube. Available at: [Link]

  • What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE Protocol for 2-(4-Iodophenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

As researchers, we often treat intermediates like 2-(4-Iodophenoxy)pyrimidine (CAS: 289-95-2 / Analog variants) as routine reagents. However, the presence of the aryl iodide moiety combined with the pyrimidine ring creates a specific hazard profile that demands respect. This compound is not just a skin irritant; it is a potential sensitizer and, depending on purity, can cause serious eye damage (GHS Category 1/2A).

This guide moves beyond generic advice. It provides a self-validating safety system designed to protect both the operator and the integrity of your experimental data.

Core Hazard Profile (GHS Classifications)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H318/H319: Causes serious eye damage/eye irritation.[3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][3]

The "Senior Scientist" Insight: The iodine atom is a heavy halogen. While generally stable, aryl iodides can liberate free iodine (


) or iodide ions upon decomposition or contact with strong oxidizers/acids. This can discolor products and increase toxicity. Your PPE must protect against both the organic solid and potential iodine byproducts.

The Hierarchy of Defense (Visualization)

Effective safety is not just about what you wear; it is about where you work. We utilize a "Defense in Depth" strategy.

HierarchyOfControls cluster_workflow Operational Logic Engineering 1. Engineering Controls (Primary Barrier) Chemical Fume Hood Admin 2. Administrative Controls (SOPs & Training) Designated Weighing Area Engineering->Admin Supplemented by PPE 3. Personal Protective Equipment (Last Line of Defense) Gloves, Goggles, Lab Coat Admin->PPE Reinforced by

Figure 1: The Hierarchy of Controls. Note that PPE is the final barrier, not the first. Engineering controls (ventilation) must be verified before PPE is donned.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex" gloves. Halogenated heterocycles can permeate standard latex. Use this matrix for selection.

Body ZoneRecommended PPETechnical Justification
Hand Protection Nitrile (Double Gloving Recommended) Inner: 4 mil Nitrile (Disposable)Outer: 5-8 mil Nitrile (Extended Cuff)Nitrile offers superior chemical resistance to halogenated organics compared to latex. Double gloving creates a sacrificial layer; if the outer glove is contaminated, it can be stripped without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can become airborne. Goggles seal the eyes against dust entry and accidental splashes during dissolution.
Respiratory Fume Hood (Primary)N95/P100 Respirator (Secondary)Critical: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum. A P100 is preferred for fine particulate matter.
Body Defense Lab Coat (Buttoned, Cotton/Poly Blend) Synthetic fibers can melt if a fire occurs. A high-neck, long-sleeved coat prevents dust accumulation on street clothes.
Footwear Closed-toe, Non-perforated Leather or synthetic leather. Mesh sneakers allow chemical powders to penetrate directly to the sock/skin.

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental process.[4]

Phase A: Preparation (The "Cold" Phase)
  • Airflow Check: Verify fume hood velocity is between 80–100 fpm (face feet per minute).

  • Static Control: 2-(4-Iodophenoxy)pyrimidine is a dry organic solid. Use an antistatic gun or ionizer bar near the balance. Static discharge can cause powder to "jump," contaminating the bench and your cuffs.

  • Donning: Put on inner gloves, then lab coat, then outer gloves. Pull the outer glove cuff over the lab coat sleeve to seal the wrist gap.

Phase B: Handling & Transfer[2]
  • Weighing: Always weigh inside the hood. If using a microbalance that requires a draft shield, minimize the time the container is open.

  • Solvent Addition: When dissolving the solid, add solvent slowly. Halogenated pyrimidines can be exothermic upon dissolution in certain acidic media.

  • Tool Selection: Use disposable spatulas or stainless steel. Avoid aluminum tools if the environment is acidic, as aluminum can react with aryl iodides under specific catalytic conditions.

Phase C: Decontamination & Doffing
  • Wet Wipe Method: Do not dry sweep spilled powder. Use a tissue dampened with acetone or ethanol to wipe up residue.

  • Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves without touching the outside surface.

  • Hand Hygiene: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response & Disposal Logic

Exposure Scenarios[2][5][6][7]
  • Eye Contact: IMMEDIATE FLUSH. Time is tissue. Flush for 15 minutes minimum. The iodine moiety can cause staining and persistent irritation.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use ethanol on the skin; it can act as a vehicle, driving the chemical deeper into the dermal layers.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Waste Management

This compound is a Halogenated Organic .

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: Clearly mark waste containers as "Contains Organoiodides."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.

Visualizing the Safety Workflow

SafetyWorkflow Start Start Task RiskCheck Risk Assessment: Check SDS & Quantity Start->RiskCheck HoodCheck Verify Hood Airflow RiskCheck->HoodCheck DonPPE Don PPE: Nitrile (x2) + Goggles HoodCheck->DonPPE Handle Handle Reagent (Inside Hood) DonPPE->Handle Clean Wet Wipe Decon Handle->Clean Doff Doff PPE & Wash Hands Clean->Doff End Task Complete Doff->End

Figure 2: Operational Workflow. This linear process ensures no step is skipped, reducing cross-contamination risks.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[5] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary for 2-(4-Iodophenoxy)pyrimidine (and analogs). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.